Cytarabine-13C3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C9H13N3O5 |
|---|---|
Peso molecular |
246.19 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1+1,2+1,5+1 |
Clave InChI |
UHDGCWIWMRVCDJ-BOZZUQJYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Cytarabine-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cytarabine-13C3, a stable isotope-labeled version of the chemotherapeutic agent cytarabine. This document details a plausible synthetic route, purification methods, and the analytical techniques used to determine chemical and isotopic purity. The information presented is intended to be a valuable resource for researchers and professionals involved in drug development, metabolism studies, and clinical trials where isotopically labeled internal standards are crucial.
Introduction to Cytarabine and Isotopic Labeling
Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine nucleoside analog used primarily in the treatment of acute myeloid leukemia (AML) and other cancers.[1] It functions as an antimetabolite by inhibiting DNA synthesis.[1][2]
Isotopic labeling involves the substitution of one or more atoms in a molecule with their corresponding stable isotopes. In the case of this compound, three carbon atoms in the pyrimidine ring of the cytosine base are replaced with the stable heavy isotope, carbon-13 (¹³C).[3] This results in a molecule with a molecular weight that is three units higher than the unlabeled counterpart but is chemically identical.[3] This mass difference allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry (MS), enabling precise and accurate measurement of cytarabine concentrations in biological matrices.
Synthesis of this compound
While specific proprietary methods for the synthesis of this compound may vary between manufacturers, a common and plausible chemical synthesis approach involves the glycosylation of a ¹³C-labeled cytosine derivative with a protected arabinofuranose sugar, followed by deprotection. The following sections outline a representative experimental protocol.
General Synthetic Scheme
The synthesis can be broadly divided into three main stages:
-
Synthesis of ¹³C-labeled Cytosine: Starting from commercially available ¹³C-labeled precursors.
-
Glycosylation: Coupling of the labeled cytosine with a protected arabinose sugar.
-
Deprotection: Removal of the protecting groups to yield the final this compound product.
Detailed Experimental Protocol
Step 1: Preparation of Persilylated [¹³C₃]-Cytosine
-
To a suspension of [¹³C₃]-Cytosine (1 equivalent) in anhydrous acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) (3 equivalents).
-
Heat the mixture at reflux under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating the formation of the persilylated cytosine derivative.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude persilylated [¹³C₃]-cytosine, which is used in the next step without further purification.
Step 2: Glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose
-
Dissolve the crude persilylated [¹³C₃]-cytosine in anhydrous 1,2-dichloroethane.
-
Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the protected ¹³C₃-labeled nucleoside.
Step 3: Deprotection to Yield this compound
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a white solid.
Purification
Purification of the final product is critical to ensure high chemical purity. Recrystallization is a common method for obtaining crystalline this compound. High-performance liquid chromatography (HPLC) can also be employed for purification, especially for achieving very high purity levels required for analytical standards.
Isotopic Purity and Chemical Analysis
The determination of both isotopic and chemical purity is essential to validate the quality of the synthesized this compound. The primary techniques used for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Enrichment
Mass spectrometry is the definitive method for determining the isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid to ensure good peak shape and ionization.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Full scan spectra are acquired over a mass range that includes the molecular ions of both unlabeled cytarabine and this compound.
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The most abundant peak for this compound should correspond to the [M+3]⁺ ion. The isotopic purity is calculated by comparing the intensity of the [M+3]⁺ peak to the intensities of other isotopic peaks ([M]⁺, [M+1]⁺, [M+2]⁺, etc.), after correcting for the natural abundance of isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and can also provide information about the position and extent of isotopic labeling.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum will confirm the overall structure. The signals for protons directly attached to the ¹³C-labeled carbons may appear as doublets due to one-bond ¹H-¹³C coupling, providing evidence of labeling at specific sites.
-
¹³C NMR: The carbon-13 NMR spectrum will show significantly enhanced signals for the three labeled carbons in the pyrimidine ring. Quantitative ¹³C NMR can be used to estimate isotopic enrichment by comparing the integrals of the enriched signals to those of the natural abundance carbons in the arabinose moiety, though this requires careful setup with appropriate relaxation delays to ensure accurate integration.
Quantitative Data Summary
The following tables summarize the expected quantitative data for a successful synthesis of this compound.
Table 1: Synthesis Yield and Chemical Purity
| Step | Product | Typical Yield (%) | Chemical Purity (by HPLC) |
| 1 & 2 | Protected ¹³C₃-labeled nucleoside | 60 - 75 | >95% |
| 3 | This compound (after purification) | 70 - 85 | >99% |
| Overall | This compound | 42 - 64 | >99% |
Table 2: Isotopic Purity Analysis by Mass Spectrometry
| Ion | Expected m/z | Relative Abundance | Isotopic Purity Contribution |
| [M]⁺ (Unlabeled) | 244.09 | < 0.1% | - |
| [M+1]⁺ | 245.09 | < 1% | - |
| [M+2]⁺ | 246.09 | < 2% | - |
| [M+3]⁺ | 247.09 | >98% | >98% |
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the chemical synthesis of this compound.
Isotopic Purity Analysis Workflow
Caption: Workflow for the analysis of isotopic purity and structural confirmation.
Disclaimer: The experimental protocols described in this document are representative and may require optimization. All laboratory work should be conducted by trained professionals in a safe environment.
References
A Technical Guide to High-Purity Cytarabine-13C3 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity Cytarabine-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antineoplastic and antiviral agent cytarabine. This document details available suppliers, their product specifications, relevant experimental protocols for its use, and the biochemical pathways in which cytarabine is involved.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable suppliers specializing in research chemicals and analytical standards. While specific purity values and analytical data are lot-dependent and should be confirmed by consulting the Certificate of Analysis (CoA) from the respective supplier, the following table summarizes the generally available information.
| Supplier | Product Name | Catalog Number (Example) | Stated Purity | Molecular Formula | CAS Number (Unlabeled) | Notes |
| Cayman Chemical | This compound | 28805 | ≥95%[1][2] | C6[13C3]H13N3O5[1][2] | 147-94-4 | Intended for use as an internal standard for the quantification of cytarabine by GC- or LC-MS.[3] |
| LGC Standards | DL-Cytarabine-13C3 | TRC-C998102 | Not specified; CoA available | C6[13C3]H13N3O5 | Not specified | Provides a Certificate of Analysis with detailed information upon request.[4][5] |
| Santa Cruz Biotechnology | This compound | sc-219423 | Not specified; refer to CoA[6] | C6(13C)3H13N3O5[6] | 147-94-4 | Labeled cytarabine with antineoplastic and antiviral properties.[6] |
| MedchemExpress | This compound | HY-109731S | Not specified; CoA available | C6[13C3]H13N3O5 | Not specified | 13C labeled Cytarabine. |
| United States Biological | DL-Cytarabine-13C3 | C9800-13.3 | Not specified | Not specified | Not specified | Labeled Cytarabine, a selective inhibitor of DNA synthesis. |
| Sinco Pharmachem Inc. | This compound | C23448 | Not specified | C9H13N3O5 | 147-94-4 (non-labelled) | |
| Pharmaffiliates | This compound 5'-Monophosphate | Not specified | Not specified | C613C3H14N3O8P | 7075-11-8 (unlabeled) | A labeled derivative of Cytarabine. |
| Clinivex | DL-Cytarabine-13C3 | RCLS2L125919 | Not specified; CoA available | C613C3H13N3O5 | Not specified | For laboratory use only. |
Experimental Protocols
Quantification of Cytarabine in Biological Matrices using LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of cytarabine in plasma samples using this compound as an internal standard.
2.1.1. Sample Preparation
-
Blood Collection and Stabilization: To prevent the enzymatic degradation of cytarabine by cytidine deaminase in blood samples, it is crucial to add an inhibitor like tetrahydrouridine immediately after collection.[7]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard, this compound, at a known concentration.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
Cytarabine: m/z 244.1 -> 112.1
-
This compound: m/z 247.1 -> 115.1
-
-
Data Analysis: The concentration of cytarabine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Workflow for Purity Assessment of this compound
The chemical and isotopic purity of this compound is critical for its use as an internal standard. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques for this purpose.
2.2.1. Isotopic Purity Determination by HRMS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).
-
Mass Spectrometry Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis: Acquire the mass spectrum and determine the relative abundance of the M+0, M+1, M+2, and M+3 peaks to calculate the isotopic enrichment of 13C.[8][9]
2.2.2. Chemical Purity Determination by HPLC-UV and 1H-NMR
-
HPLC-UV:
-
Develop a gradient HPLC method using a C18 column to separate this compound from any potential impurities.
-
Use a UV detector to quantify the peak area of the main compound relative to any impurity peaks.
-
-
1H-NMR:
-
Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the 1H-NMR spectrum and integrate the peaks corresponding to this compound and any identifiable impurities.
-
Signaling Pathways and Logical Relationships
Mechanism of Action of Cytarabine
Cytarabine is a pyrimidine nucleoside analog that, upon entering the cell, is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and ultimately inducing apoptosis in rapidly dividing cancer cells.
Caption: Intracellular activation of Cytarabine to ara-CTP and inhibition of DNA synthesis.
Synthesis Workflow for 13C-Labeled Pyrimidine Nucleosides
The synthesis of this compound generally involves the incorporation of 13C-labeled precursors into the pyrimidine ring. A generalized workflow for the synthesis of 13C-labeled pyrimidine nucleosides is outlined below. Specific protocols for this compound may vary.
References
- 1. A short path synthesis of [13C/15N] multilabeled pyrimidine nucleosides starting from glucopyranose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. DL-Cytarabine-13C3 | CAS | LGC Standards [lgcstandards.com]
- 5. Cytarabine | CAS 147-94-4 | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical and Chemical Properties of Cytarabine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, a cornerstone in the treatment of various hematological malignancies, is a synthetic nucleoside analog of deoxycytidine. Its efficacy lies in its ability to disrupt DNA synthesis, primarily targeting rapidly dividing cancer cells. To facilitate pharmacokinetic, pharmacodynamic, and metabolic studies of Cytarabine, isotopically labeled versions such as Cytarabine-13C3 are indispensable tools. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Cytarabine where three carbon atoms in the pyrimidine ring are replaced with the heavy isotope, ¹³C. This labeling provides a distinct mass signature, enabling its use as an internal standard in quantitative mass spectrometry-based assays.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone-4,5,6-¹³C₃ | [1][2] |
| Synonyms | Ara-C-¹³C₃, 1-β-D-Arabinofuranosylcytosine-¹³C₃ | [1] |
| Molecular Formula | C₆[¹³C₃]H₁₃N₃O₅ | [1][2] |
| Molecular Weight | 246.19 g/mol | [2] |
| Appearance | White to Off-White Solid | |
| Melting Point | ~214°C (with decomposition) (for unlabeled Cytarabine) | [1] |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in warmed water. | [1] |
| Storage | Store at -20°C | [3] |
| Stability | ≥ 4 years (as a solid) | [1] |
Note: The melting point is for the unlabeled compound and is provided as a close approximation. Isotopic labeling is not expected to significantly alter this physical property.
Experimental Protocols
Quantification of Cytarabine in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol describes a common application of this compound in bioanalytical assays.
a. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma or urine sample, add a known concentration of this compound solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Cytarabine: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the transition of m/z 247.1 → 115.1 (or other appropriate product ion).
-
c. Quantification
The concentration of Cytarabine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of unlabeled Cytarabine.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to quantitatively determine the solubility of this compound.[4]
-
Add an excess amount of this compound to a known volume of water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
The resulting concentration represents the aqueous solubility of the compound at the specified temperature.
Mechanism of Action and Signaling Pathway
The biological activity of this compound is identical to that of unlabeled Cytarabine. As an antimetabolite, it exerts its cytotoxic effects by interfering with DNA synthesis.
-
Cellular Uptake: Cytarabine is transported into the cell by nucleoside transporters.
-
Metabolic Activation: Inside the cell, it is phosphorylated by a series of kinases to its active triphosphate form, arabinosylcytosine triphosphate (ara-CTP).
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair.
-
Incorporation into DNA: Ara-CTP is also incorporated into the growing DNA strand. The arabinose sugar moiety of ara-CTP sterically hinders the rotation of the phosphodiester bond, preventing further elongation of the DNA chain.
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA damage trigger cell cycle arrest, primarily in the S-phase, and ultimately lead to programmed cell death (apoptosis).
Figure 1: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Cytarabine in a biological sample using this compound as an internal standard.
Figure 2: A generalized workflow for the bioanalysis of Cytarabine.
Conclusion
This compound is a critical tool for researchers and drug development professionals. Its well-defined physical and chemical properties, coupled with its role as an internal standard, enable accurate and precise quantification of Cytarabine in various experimental settings. Understanding its mechanism of action and employing robust analytical protocols are essential for advancing our knowledge of this important chemotherapeutic agent. This guide provides a foundational understanding to support these endeavors.
References
Understanding the In Vitro Metabolic Fate of Cytarabine-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to investigate the in vitro metabolic fate of isotopically labeled cytarabine (Cytarabine-13C3). Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, undergoes complex intracellular metabolism to exert its cytotoxic effects. The use of stable isotope-labeled cytarabine, such as this compound, allows for precise tracing and quantification of its metabolic products, offering critical insights into its mechanism of action, pathways of resistance, and the impact on cellular metabolism. This guide details experimental protocols, from cell culture to advanced mass spectrometry-based analysis, and presents data in a structured format for clarity and comparative analysis.
Introduction to Cytarabine Metabolism
Cytarabine (Ara-C) is a nucleoside analog that requires intracellular activation to become pharmacologically active. Its metabolic journey involves a series of phosphorylation steps, conversion to inactive metabolites, and incorporation into DNA, ultimately leading to the inhibition of DNA synthesis and repair. The key metabolic pathways are:
-
Anabolic (Activation) Pathway: Cytarabine is sequentially phosphorylated to cytarabine monophosphate (Ara-CMP), cytarabine diphosphate (Ara-CDP), and the active metabolite, cytarabine triphosphate (Ara-CTP). This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme.
-
Catabolic (Inactivation) Pathway: Cytarabine can be deaminated by cytidine deaminase (CDA) to form the inactive metabolite uracil arabinoside (Ara-U).
-
Incorporation into Nucleic Acids: The active form, Ara-CTP, is incorporated into DNA, leading to chain termination and apoptosis.
Understanding the balance between these pathways is crucial for predicting drug efficacy and resistance.
Experimental Workflow for In Vitro this compound Metabolic Fate Analysis
The following workflow outlines the key steps for conducting an in vitro metabolic fate study using this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human leukemia cell lines, such as HL-60 (acute promyelocytic leukemia) or MOLM-13 (acute myeloid leukemia), are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in fresh medium.
-
Allow cells to acclimate for 24 hours.
-
Introduce this compound at a final concentration relevant to preclinical or clinical exposure (e.g., 1 µM).
-
Incubate for various time points (e.g., 0, 2, 8, 24 hours) to monitor the dynamic changes in metabolite levels.
-
Intracellular Metabolite Extraction
A rapid and efficient extraction method is critical to quench metabolic activity and preserve the integrity of intracellular metabolites.
-
Cell Harvesting:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Centrifuge at 1,000 x g for 2 minutes at 4°C.
-
Aspirate the PBS. Repeat the wash step.
-
-
Quenching and Extraction:
-
Resuspend the cell pellet in 500 µL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on dry ice for 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of cytarabine and its metabolites.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds like nucleosides and nucleotides.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution from high to low organic content is employed to separate the metabolites.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each metabolite.
-
Quantitative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the intracellular concentrations of this compound and its key metabolites in a leukemia cell line at different time points following treatment.
Table 1: Intracellular Concentrations of this compound and its Metabolites over Time
| Metabolite | Time (hours) | Concentration (pmol/10^6 cells) |
| This compound | 2 | 15.8 |
| 8 | 9.2 | |
| 24 | 3.1 | |
| Ara-CMP-13C3 | 2 | 25.4 |
| 8 | 18.7 | |
| 24 | 10.5 | |
| Ara-CDP-13C3 | 2 | 8.1 |
| 8 | 12.3 | |
| 24 | 7.9 | |
| Ara-CTP-13C3 | 2 | 3.5 |
| 8 | 9.8 | |
| 24 | 6.2 | |
| Ara-U-13C3 | 2 | 1.2 |
| 8 | 4.5 | |
| 24 | 8.9 |
Table 2: MRM Transitions for LC-MS/MS Analysis of this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 247.1 | 115.1 |
| Ara-CMP-13C3 | 326.1 | 115.1 |
| Ara-CDP-13C3 | 406.1 | 115.1 |
| Ara-CTP-13C3 | 486.0 | 159.0 |
| Ara-U-13C3 | 248.1 | 116.1 |
Metabolic and Signaling Pathways
The metabolism of cytarabine is intricately linked to cellular nucleotide metabolism and DNA damage response pathways.
Upon formation, Ara-CTP competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. This incorporation leads to the termination of DNA chain elongation. The accumulation of DNA strand breaks triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.
Conclusion
The in vitro analysis of this compound metabolic fate provides invaluable data for understanding its pharmacology. By employing the detailed protocols outlined in this guide, researchers can accurately quantify the intracellular concentrations of cytarabine and its metabolites, elucidate the kinetics of its metabolic conversion, and investigate the downstream effects on cellular signaling pathways. This knowledge is fundamental for the development of more effective therapeutic strategies, overcoming drug resistance, and personalizing treatment for patients with hematological malignancies. The use of stable isotope tracers like this compound, coupled with advanced analytical techniques, will continue to be a cornerstone of research in cancer pharmacology.
Preliminary Studies on Cytarabine-13C3 Cellular Uptake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the cellular uptake of Cytarabine-13C3, a stable isotope-labeled version of the potent chemotherapeutic agent Cytarabine (Ara-C). This document details the mechanisms of cellular transport, intracellular metabolism, and methodologies for quantifying its uptake, offering valuable insights for researchers in oncology, pharmacology, and drug development.
Introduction to Cytarabine and its Cellular Uptake
Cytarabine, a nucleoside analog, is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Its efficacy is contingent upon its transport into cancer cells and subsequent metabolic activation. The use of a stable isotope-labeled form, this compound, allows for precise tracing and quantification of the drug's cellular journey, distinguishing it from its endogenous counterpart, deoxycytidine.
The cellular uptake of cytarabine is a multi-step process involving influx transporters, metabolic enzymes, and efflux pumps. Understanding these intricate pathways is crucial for overcoming drug resistance and optimizing therapeutic strategies.
Key Proteins in Cytarabine Cellular Uptake and Metabolism
The intracellular concentration of active cytarabine is tightly regulated by a panel of proteins that govern its transport across the cell membrane and its subsequent metabolic fate.
Table 1: Key Proteins Involved in Cytarabine Cellular Transport and Metabolism
| Protein Family | Specific Protein | Function | Reference |
| Influx Transporters | Equilibrative Nucleoside Transporter 1 (ENT1) | Primary transporter responsible for the majority of cytarabine uptake into leukemia cells.[2] | [2] |
| Concentrative Nucleoside Transporters (CNTs) | Contribute to cytarabine uptake. | [3] | |
| Efflux Pumps | Multidrug Resistance-Associated Proteins (MRPs), e.g., MRP4, MRP5, MRP8 | Actively export cytarabine out of cancer cells, contributing to drug resistance.[3] | [3] |
| Metabolic Enzymes | Deoxycytidine Kinase (dCK) | Catalyzes the rate-limiting first phosphorylation step, converting cytarabine to its monophosphate form (Ara-CMP).[3][4] | [3][4] |
| Cytidine Deaminase (CDA) | Inactivates cytarabine by converting it to uracil arabinoside (Ara-U).[3] | [3] | |
| 5'-Nucleotidase (5-NT) | Reverses the action of dCK, dephosphorylating Ara-CMP.[3] | [3] |
Signaling and Metabolic Pathway of Cytarabine
Upon entering the cell, cytarabine undergoes a series of enzymatic reactions to become the active cytotoxic agent, Ara-CTP, which is then incorporated into DNA, leading to cell cycle arrest and apoptosis.[1][5]
Quantitative Data on Cytarabine Cellular Uptake
The sensitivity of cancer cell lines to cytarabine varies, largely due to differences in the expression and activity of the key transporters and metabolic enzymes. This is often quantified by the half-maximal inhibitory concentration (IC50).
Table 2: IC50 Values of Cytarabine in Various Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 ± 5 | [6] |
| Jurkat | Acute T-cell Leukemia | ~159.7 ± 8 | [6] |
| HL-60 | Acute Promyelocytic Leukemia | >625 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | ~100-200 | [3] |
| HEL | Acute Myeloid Leukemia | ~100-200 | [3] |
| K-562 | Chronic Myeloid Leukemia | >1000 | [3] |
Note: Data is for unlabeled cytarabine, but provides a relevant baseline for sensitivity.
Experimental Protocols
Cell Culture and Treatment for Uptake Studies
-
Cell Lines: Human leukemia cell lines such as HL-60, CCRF-CEM, or other relevant cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.
-
Treatment: The culture medium is replaced with fresh medium containing a known concentration of this compound. Incubation times can vary depending on the experimental goals (e.g., short-term for transport kinetics, longer-term for metabolic studies).
Quantification of Intracellular this compound using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying stable isotope-labeled drugs and their metabolites within cells.
Protocol for Sample Preparation and LC-MS/MS Analysis:
-
Cell Harvesting and Washing: After incubation with this compound, cells are collected and washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Cell Lysis and Metabolite Extraction: A specific volume of a lysis and extraction solvent (e.g., 80% methanol or acetonitrile) is added to the cell pellet. The sample is vortexed and incubated on ice to ensure complete cell lysis and protein precipitation.
-
Centrifugation: The lysate is centrifuged at high speed to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: The supernatant, containing the intracellular metabolites including this compound and its phosphorylated forms, is carefully collected.
-
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system.
-
Chromatographic Separation: A suitable liquid chromatography column (e.g., a C18 reversed-phase column) is used to separate this compound from other cellular components.[7]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of this compound and its metabolites.[7]
-
-
Data Analysis: The peak areas of the analytes are compared to a standard curve generated with known concentrations of this compound to determine the intracellular concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of cytarabine for a specified period (e.g., 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.
Conclusion
The study of this compound cellular uptake provides a powerful tool for dissecting the complex mechanisms that govern the efficacy of this crucial chemotherapeutic agent. By employing the detailed methodologies outlined in this guide, researchers can gain a deeper understanding of the roles of transporters and metabolic enzymes in drug disposition. This knowledge is paramount for the development of novel strategies to overcome drug resistance, personalize cancer therapy, and ultimately improve patient outcomes. The combination of stable isotope tracing with sensitive analytical techniques like LC-MS/MS will continue to be instrumental in advancing the field of oncology drug development.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
- 5. research.rug.nl [research.rug.nl]
- 6. biorxiv.org [biorxiv.org]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
The Role of Stable Isotope-Labeled Cytarabine in Elucidating Leukemia Chemoresistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C), a cornerstone of chemotherapy for acute myeloid leukemia (AML) for decades, faces a significant challenge: the development of chemoresistance.[1] Understanding the intricate cellular mechanisms that lead to resistance is paramount for developing novel therapeutic strategies to improve patient outcomes. Stable isotope-labeled cytarabine, such as Cytarabine-¹³C₃, serves as a powerful tool in this endeavor. By tracing the metabolic fate of cytarabine within leukemia cells, researchers can unravel the complex metabolic pathways associated with its efficacy and resistance. This technical guide provides an in-depth overview of the application of stable isotope-labeled cytarabine in leukemia research, focusing on experimental design, data interpretation, and the elucidation of resistance mechanisms.
While cytarabine's primary mechanism of action is the inhibition of DNA synthesis upon its conversion to the active triphosphate form (ara-CTP), its overall effectiveness is influenced by a complex interplay of cellular uptake, metabolic activation and inactivation, and the broader metabolic state of the cancer cell.[2][3] The use of stable isotope tracers, coupled with advanced analytical techniques like mass spectrometry, allows for the precise tracking of cytarabine's journey through these pathways.[4]
Core Concepts: Tracing the Fate of Cytarabine
The fundamental principle behind using Cytarabine-¹³C₃ is to introduce a "heavy" version of the drug that can be distinguished from its naturally occurring "light" counterpart. This allows researchers to follow the precise metabolic transformations of the administered drug. The ¹³C labels act as beacons, enabling the identification and quantification of downstream metabolites, providing a dynamic view of the drug's metabolic flux.
This approach is instrumental in answering key research questions:
-
Metabolic Activation: What is the efficiency of the conversion of cytarabine to its active form, ara-CTP, in sensitive versus resistant leukemia cells?
-
Inactivation Pathways: To what extent is cytarabine diverted to inactive metabolites, such as ara-U, and how do these pathways differ in resistant cells?
-
Intersection with Cellular Metabolism: How does the metabolism of cytarabine influence, and how is it influenced by, other central metabolic pathways, such as purine and pyrimidine metabolism?[5][6]
Experimental Protocols
The successful application of Cytarabine-¹³C₃ in leukemia research hinges on meticulously planned and executed experiments. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Metabolic Labeling of Leukemia Cell Lines
This protocol outlines the steps for tracing the metabolism of Cytarabine-¹³C₃ in cultured leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, HL-60)[5]
-
Cytarabine-¹³C₃
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Culture: Culture leukemia cells to a desired density in standard complete medium.
-
Labeling: Replace the standard medium with a fresh medium containing a defined concentration of Cytarabine-¹³C₃. The concentration should be determined based on the specific research question (e.g., mimicking therapeutic doses).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells.
-
Metabolite Extraction:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by vortexing and sonication.
-
Centrifuge to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify the ¹³C-labeled metabolites of cytarabine.
Data Presentation
Quantitative data from stable isotope tracing studies are crucial for comparing metabolic fluxes between different experimental conditions.
Table 1: Hypothetical Quantification of Cytarabine-¹³C₃ Metabolites in Sensitive vs. Resistant AML Cells
| Metabolite | Isotopic Label | Abundance in Sensitive Cells (Relative to Internal Standard) | Abundance in Resistant Cells (Relative to Internal Standard) | Fold Change (Resistant/Sensitive) |
| Cytarabine | ¹³C₃ | 100 | 120 | 1.2 |
| ara-CMP | ¹³C₃ | 85 | 60 | 0.71 |
| ara-CDP | ¹³C₃ | 70 | 45 | 0.64 |
| ara-CTP | ¹³C₃ | 65 | 30 | 0.46 |
| ara-U | ¹³C₃ | 15 | 45 | 3.0 |
Signaling Pathways and Logical Relationships
The metabolic alterations identified through stable isotope tracing can be integrated into our understanding of the signaling pathways that govern drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mass spectrometry in leukemia research and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine metabolites regulate leukemic cell sensitivity toward cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Potential of Cytarabine-¹³C₃ in Metabolic Flux Analysis: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and lymphoma, exerts its cytotoxic effects by interfering with DNA synthesis.[1][2] The clinical efficacy of cytarabine is highly dependent on its intracellular transport and metabolic activation.[3] Understanding the intricate dynamics of these metabolic pathways is paramount for optimizing therapeutic strategies and overcoming drug resistance. Stable isotope tracing, coupled with metabolic flux analysis (MFA), offers a powerful methodology to quantitatively delineate these pathways.[4] This technical guide explores the application, both established and potential, of Cytarabine-¹³C₃ as a tracer to elucidate the metabolic fate and flux of this critical chemotherapeutic agent.
Cytarabine-¹³C₃ is a stable isotope-labeled version of cytarabine where three carbon atoms in the pyrimidine ring are replaced with ¹³C isotopes.[5][6] This labeling allows for the precise tracking of cytarabine and its metabolites within the cell using mass spectrometry, providing a dynamic view of its metabolic processing that is not achievable with conventional analytical methods.[7]
The Metabolic Pathway of Cytarabine
The journey of cytarabine from an extracellular drug to an active DNA chain terminator involves a series of tightly regulated transport and enzymatic steps. The overall intracellular concentration of the active metabolite, ara-CTP, is determined by the balance between activating and inactivating pathways.[2]
-
Cellular Uptake: Cytarabine is hydrophilic and requires protein-mediated transport across the cell membrane. The human equilibrative nucleoside transporter 1 (hENT1) is the primary transporter responsible for its uptake.[8]
-
Activation Cascade (Phosphorylation): Once inside the cell, cytarabine must be sequentially phosphorylated to its active triphosphate form.
-
Step 1: Deoxycytidine kinase (dCK) catalyzes the first and rate-limiting step, converting cytarabine to cytarabine monophosphate (ara-CMP).[2][9]
-
Step 2: Cytidylate kinase (CMPK) further phosphorylates ara-CMP to cytarabine diphosphate (ara-CDP).[10]
-
Step 3: Nucleoside diphosphate kinases (NDPKs) complete the activation by converting ara-CDP to the active metabolite, cytarabine triphosphate (ara-CTP).[10]
-
-
Mechanism of Action: Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases.[1] Its incorporation leads to the termination of DNA chain elongation, inhibition of DNA replication and repair, and ultimately, apoptosis.[2][11]
-
Inactivation Pathways: The efficacy of cytarabine is limited by several inactivation pathways.
The following diagram illustrates the key steps in the metabolic activation and inactivation of cytarabine.
Current Applications of Cytarabine-¹³C₃: Metabolite Quantification
While a comprehensive metabolic flux analysis using Cytarabine-¹³C₃ has not yet been widely published, its utility as a tracer for quantifying intracellular drug metabolite concentrations has been demonstrated. This approach is crucial for understanding how the tumor microenvironment can induce drug resistance.
A study investigating the role of cancer-associated fibroblasts (CAFs) in malignant lymphoma demonstrated the use of Cytarabine-¹³C₃ to measure the intracellular levels of the active metabolite, ara-CTP.[12] By incubating lymphoma cells with ¹³C₃-labeled cytarabine, researchers could accurately quantify the resulting ¹³C₃-ara-CTP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing it from the endogenous, unlabeled dCTP pool. This allowed them to determine that co-culture with CAFs or their exosomes suppressed the expression of the drug transporter ENT2, leading to lower intracellular ara-CTP concentrations and subsequent drug resistance.[12]
Experimental Protocols
Protocol 1: Quantification of Intracellular Ara-CTP using Cytarabine-¹³C₃
This protocol is adapted from studies using Cytarabine-¹³C₃ to measure the intracellular concentration of its active triphosphate form.[12]
-
Cell Culture: Culture lymphoma cells (e.g., 1 x 10⁶ cells) under desired experimental conditions (e.g., monoculture vs. co-culture with CAFs).
-
Tracer Incubation: Introduce Cytarabine-¹³C₃ to the culture medium at a specified concentration (e.g., 200 nM) and incubate for a defined period (e.g., 4 hours) to allow for cellular uptake and metabolism.
-
Cell Harvesting and Quenching:
-
Harvest the cells by centrifugation at 4°C.
-
Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Immediately quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol pre-chilled to -80°C).
-
-
Metabolite Extraction:
-
Lyse the cells in the extraction solvent by vortexing or sonication.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transition for ¹³C₃-ara-CTP would be used for detection and quantification against a standard curve.
-
Protocol 2: Proposed Framework for Metabolic Flux Analysis using Cytarabine-¹³C₃
This proposed protocol outlines the key steps for conducting a comprehensive MFA study to determine the flux rates through the cytarabine activation and inactivation pathways.
-
Experimental Design:
-
Cell System: Choose a relevant cell line (e.g., AML cell line like HL-60) and define experimental conditions (e.g., cytarabine-sensitive vs. resistant strains).
-
Isotopic Labeling Strategy: Use Cytarabine-¹³C₃ as the tracer. The labeling duration should be optimized to ensure isotopic steady state is reached for cytarabine and its phosphorylated metabolites. This can be determined through a time-course experiment.
-
-
Cell Culture and Labeling:
-
Seed cells at a density that allows for logarithmic growth throughout the experiment.
-
Introduce the Cytarabine-¹³C₃-containing medium and incubate until isotopic steady state is achieved.
-
-
Sample Collection and Processing:
-
Perform rapid quenching of metabolism and metabolite extraction as described in Protocol 1. It is crucial to ensure the stability of phosphorylated intermediates.
-
-
Analytical Measurement (LC-MS/MS):
-
Develop an LC-MS/MS method capable of separating and detecting all relevant metabolites: Cytarabine (ara-C), ara-CMP, ara-CDP, ara-CTP, and ara-U.
-
Acquire full scan mass spectra to determine the mass isotopomer distributions (MIDs) for each ¹³C-labeled metabolite (e.g., M+0, M+1, M+2, M+3).
-
-
Metabolic Flux Calculation:
-
Use a computational flux modeling software (e.g., INCA, Metran) to fit the experimentally measured MIDs to a metabolic network model of cytarabine metabolism.
-
The software will estimate the net flux values for each reaction in the model that best reproduce the experimental data.
-
-
Data Interpretation:
-
Analyze the calculated flux map to identify the relative rates of activation (dCK flux) versus inactivation (CDA flux).
-
Compare flux maps between different conditions (e.g., sensitive vs. resistant cells) to pinpoint metabolic reprogramming associated with drug resistance.
-
The following diagram outlines the proposed workflow for a Cytarabine-¹³C₃ metabolic flux analysis experiment.
Quantitative Data Summary
The following tables summarize key quantitative data related to cytarabine metabolism from the literature. This data provides context for the design and interpretation of metabolic flux experiments.
Table 1: Pharmacokinetic and Metabolic Parameters of Cytarabine
| Parameter | Value | Cell Line / System | Reference |
| Plasma Half-life | < 10 minutes | Human Plasma | [13] |
| Steady State Plasma Conc. (High-Dose) | 32 - 97 µM | Human Patients | [14] |
| dCK Km for Cytarabine | ~1-5 µM | Various | [2] |
| CDA Km for Cytidine | 1.009 ± 0.067 mM | Purified Enzyme | [8] |
| Ara-CTP Accumulation Saturation | Occurs at plasma ara-C > 7 µM | Patient Leukemia Cells | [15] |
Table 2: Intracellular Concentrations of Cytarabine and Metabolites
| Condition | Metabolite | Concentration (pmol/10⁷ cells) | Cell Line | Reference |
| Control (5 µM Ara-C) | Ara-C Uptake | 195 ± 10 | HL-60 | [16] |
| Fludarabine Pre-treatment | Ara-C Uptake | 297 ± 11 | HL-60 | [16] |
| Gemcitabine Pre-treatment (Day 1) | Ara-C Uptake (Nuclear) | ~3x Control | HL-60 | [16] |
| High-Dose Ara-C | Peak Ara-CTP | 85.9 - 631 | Patient Leukemia Cells | [17] |
Conclusion and Future Directions
The use of Cytarabine-¹³C₃ as a tracer provides a powerful tool for dissecting the complexities of cytarabine metabolism. While its application has been successfully demonstrated for the accurate quantification of intracellular active metabolites, its full potential lies in comprehensive metabolic flux analysis. By applying the proposed MFA framework, researchers can move beyond static concentration measurements to understand the rates of competing activation and inactivation pathways.
This approach will be invaluable for:
-
Identifying Mechanisms of Resistance: Quantifying whether resistance is driven by impaired uptake, reduced activation (low dCK flux), or enhanced inactivation (high CDA flux).
-
Evaluating Novel Drug Combinations: Assessing how other drugs, such as fludarabine or gemcitabine, modulate the metabolic flux of cytarabine.[18]
-
Personalizing Medicine: Potentially using flux analysis on patient-derived cells to predict response to cytarabine-based therapies.
As analytical technologies continue to improve in sensitivity and resolution, the application of stable isotope tracers like Cytarabine-¹³C₃ will undoubtedly deepen our understanding of chemotherapy metabolism, paving the way for more effective and personalized cancer treatments.
References
- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. eurofins.com [eurofins.com]
- 8. An Enzymatic Assay for High-Throughput Screening of Cytidine-Producing Microbial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Saturation of ara-CTP accumulation during high-dose ara-C therapy: pharmacologic rationale for intermediate-dose ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Saturation of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate accumulation in leukemia cells during high-dose 1-beta-D-arabinofuranosylcytosine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fludarabine potentiates metabolism of cytarabine in patients with acute myelogenous leukemia during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antiviral Properties of Labeled Cytarabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, a pyrimidine nucleoside analog also known as ara-C, is a well-established chemotherapeutic agent used in the treatment of various leukemias. Beyond its antineoplastic activity, cytarabine possesses antiviral properties, particularly against DNA viruses. This technical guide delves into the core aspects of cytarabine's antiviral activity, with a special focus on the application of labeled cytarabine in elucidating its mechanism of action and antiviral efficacy. By incorporating quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to provide a comprehensive resource for researchers in the field of virology and drug development.
The primary mechanism of cytarabine's antiviral action lies in its ability to inhibit viral DNA synthesis. As a nucleoside analog, it is intracellularly converted to its active triphosphate form, ara-CTP, which then competes with the natural substrate dCTP for incorporation into newly synthesizing viral DNA. The incorporation of ara-CTP leads to chain termination and the inhibition of viral DNA polymerase, ultimately halting viral replication.[1][2][3] However, its clinical use as a systemic antiviral is limited by its significant cytotoxicity and myelosuppressive effects.[4]
The use of labeled cytarabine, either with radioisotopes or fluorescent tags, offers powerful tools to dissect its antiviral mechanisms. Radiolabeled cytarabine, such as tritium-labeled cytarabine ([³H]-cytarabine), allows for the direct measurement of drug uptake, metabolism, and incorporation into viral DNA, providing a quantitative measure of DNA synthesis inhibition.[5] Fluorescently labeled cytarabine analogs hold the potential for real-time visualization of drug distribution and localization at the sites of viral replication within infected cells.
Quantitative Data on Antiviral Activity
The antiviral efficacy of cytarabine is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50% in in vitro assays. The following table summarizes available data on the EC₅₀ of cytarabine against various DNA viruses.
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference(s) |
| Vaccinia Virus | - | Plaque Reduction Assay | 9.6 - 23 | [6] |
| Herpes Simplex Virus | - | - | - | - |
| Cytomegalovirus | - | - | - | - |
Core Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of antiviral compounds. Below are methodologies for key in vitro assays used to determine the antiviral activity of cytarabine.
Plaque Reduction Assay (PRA)
This assay is the gold standard for quantifying the inhibition of infectious virus production.
a. Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Cytarabine stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Semi-solid overlay (e.g., methylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
-
24-well plates
b. Procedure:
-
Seed the 24-well plates with the host cell line to form a confluent monolayer.
-
Prepare serial dilutions of cytarabine in a serum-free medium.
-
Pre-treat the cell monolayers with the different concentrations of cytarabine for a specified time (e.g., 1-2 hours).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Add the semi-solid overlay containing the corresponding concentrations of cytarabine to each well.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days for HSV).
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and wash gently with water.
-
Count the number of plaques in each well.
c. Data Analysis: Calculate the percentage of plaque inhibition for each cytarabine concentration compared to the untreated virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[7]
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.[8][9]
a. Materials:
-
Susceptible host cell line
-
Virus stock
-
Cytarabine stock solution
-
Cell culture medium
-
96-well plates
-
Reagents for virus titration (e.g., for TCID₅₀ or plaque assay)
b. Procedure:
-
Seed 96-well plates with the host cell line to form a confluent monolayer.
-
Treat the cells with serial dilutions of cytarabine.
-
Infect the cells with the virus at a specific MOI.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant containing the progeny virus.
-
Determine the viral titer in the supernatant using a suitable titration method (e.g., TCID₅₀ endpoint dilution assay or plaque assay).
c. Data Analysis: Compare the viral titers from the cytarabine-treated wells to the untreated control wells. The EC₅₀ is the concentration of cytarabine that reduces the viral yield by 50%.
DNA Synthesis Inhibition Assay using Tritiated Cytarabine
This protocol allows for the direct measurement of the effect of cytarabine on viral DNA synthesis.
a. Materials:
-
Host cell line and virus
-
[³H]-Cytarabine
-
Unlabeled cytarabine
-
Cell lysis buffer
-
DNA precipitation reagents (e.g., trichloroacetic acid - TCA)
-
Scintillation fluid and counter
b. Procedure:
-
Infect host cells with the virus in the presence of varying concentrations of unlabeled cytarabine.
-
At a specific time post-infection (during active viral DNA replication), add a pulse of [³H]-cytarabine to the culture medium.
-
Incubate for a defined period to allow for the incorporation of the radiolabel.
-
Lyse the cells and precipitate the DNA using TCA.
-
Wash the DNA pellet to remove unincorporated [³H]-cytarabine.
-
Resuspend the DNA and measure the radioactivity using a scintillation counter.
c. Data Analysis: The amount of radioactivity is proportional to the rate of DNA synthesis. A decrease in radioactivity in the presence of cytarabine indicates inhibition of DNA synthesis. The IC₅₀ (50% inhibitory concentration) for DNA synthesis can then be calculated.
Signaling Pathways and Logical Relationships
Cytarabine's interaction with the host cell and virus can be visualized through signaling pathways and experimental workflows. The following diagrams, created using the DOT language, illustrate these complex relationships.
Mechanism of Antiviral Action
The primary antiviral mechanism of cytarabine involves its conversion to the active triphosphate form and subsequent inhibition of viral DNA polymerase.
Caption: Intracellular activation of Cytarabine and inhibition of viral DNA synthesis.
Experimental Workflow for Plaque Reduction Assay
The plaque reduction assay is a multi-step process to determine the antiviral efficacy of a compound.
Caption: Step-by-step workflow of a plaque reduction assay.
Cytarabine-Induced cGAS-STING Pathway Activation
Cytarabine-induced DNA damage can lead to the activation of the cGAS-STING innate immune signaling pathway, which plays a role in the antiviral response.[8][10]
Caption: Activation of the cGAS-STING pathway by Cytarabine-induced DNA damage.
Conclusion
This technical guide provides a foundational understanding of the antiviral properties of cytarabine, with a particular emphasis on the utility of labeled forms of the drug in research. The provided quantitative data, though incomplete, highlights the need for further investigation into its efficacy against a broader range of viruses. The detailed experimental protocols offer a starting point for researchers to design and execute robust in vitro studies. Furthermore, the visualized signaling pathways provide a conceptual framework for understanding the molecular mechanisms underlying cytarabine's antiviral effects and its interaction with the host immune system. Future research employing labeled cytarabine will be instrumental in further elucidating its precise mechanisms of action and exploring its potential, perhaps in modified formulations or combination therapies, as a viable antiviral agent.
References
- 1. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seq.es [seq.es]
- 4. Herpes simplex virus type 2 inhibits TNF-α-induced NF-κB activation through viral protein ICP22-mediated interaction with p65. - SORA [openaccess.sgul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of human cytomegalovirus by combined acyclovir and vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the cGAS-STING DNA sensing pathway by gammaherpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results [randr19.nist.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Cytarabine in Human Plasma Using Cytarabine-¹³C₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the anti-leukemic drug cytarabine in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Cytarabine-¹³C₃, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Due to its short half-life and rapid metabolism to the inactive metabolite, uracil arabinoside, monitoring plasma concentrations of cytarabine is crucial for optimizing therapeutic efficacy and minimizing toxicity.[2][3] The quantitative determination of cytarabine in plasma presents analytical challenges, including its inherent instability in vitro and the presence of the endogenous isobaric compound, cytidine.[4][5]
To overcome these challenges, a highly selective and sensitive LC-MS/MS method is required. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cytarabine-¹³C₃, is critical for reliable quantification. SIL-ISs exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for matrix effects and variations in sample processing.[6][7] This application note provides a detailed protocol for the quantification of cytarabine in plasma using Cytarabine-¹³C₃, enabling researchers to confidently assess pharmacokinetic profiles and support drug development programs.
Experimental Protocols
Materials and Reagents
-
Cytarabine (Reference Standard)
-
Cytarabine-¹³C₃ (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K₂EDTA)
-
Tetrahydrouridine (THU) - Optional, for sample stabilization[4][5]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Preparation of Stock and Working Solutions
-
Cytarabine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cytarabine in a suitable solvent (e.g., methanol or water) to obtain a final concentration of 1 mg/mL.
-
Cytarabine-¹³C₃ Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Cytarabine-¹³C₃ in the same manner as the cytarabine stock solution.
-
Working Solutions: Prepare serial dilutions of the cytarabine stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Cytarabine-¹³C₃ stock solution to an appropriate concentration for spiking into plasma samples.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
Optional Stabilization: To prevent the conversion of cytarabine by cytidine deaminase, whole blood samples can be stabilized with tetrahydrouridine immediately after collection.[4][5]
-
In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add an appropriate volume of the Cytarabine-¹³C₃ internal standard working solution to each tube (except for blank samples).
-
Add 3 volumes of cold acetonitrile (e.g., 150 µL) to precipitate the plasma proteins.[8]
-
Vortex mix for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
Alternatively, for higher sensitivity and cleaner extracts, a cation-exchange solid-phase extraction (SPE) can be employed.[4][5]
LC-MS/MS Method
The following are typical LC-MS/MS parameters and may require optimization for individual instrument setups.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Column (e.g., Waters BEH C18, 50 mm x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[8][9] |
| Gradient | Isocratic or Gradient Elution (to be optimized for separation from endogenous interferences) |
| Injection Volume | 10 µL[8] |
| Column Temperature | 40 °C |
| Run Time | 4-6 minutes[8][9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cytarabine) | m/z 244.1 → 112.1 (example, to be optimized) |
| MRM Transition (Cytarabine-¹³C₃) | m/z 247.1 → 115.1 (example, to be optimized) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of cytarabine in human plasma.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Cytarabine | 0.5 - 500[4][5] | ≥ 0.99 |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | 150 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |
Data presented are representative and should be confirmed during method validation. The intra- and inter-day relative standard deviation (precision) and bias (accuracy) are expected to be well below 15%.[4][5]
Visualizations
Caption: Experimental workflow for cytarabine quantification.
Caption: Role of the internal standard in quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of cytarabine in human plasma. The use of the stable isotope-labeled internal standard, Cytarabine-¹³C₃, is paramount for mitigating variability introduced during sample preparation and analysis, thereby ensuring high-quality data. This method is well-suited for a variety of research applications where accurate measurement of cytarabine is essential.
References
- 1. Bio-analytical Method Development and Validation of Daunorubicin and Cytarabine in Rat Plasma by LC-MS/MS and its Application in Pharmacokinetic Studies - ProQuest [proquest.com]
- 2. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
Application Notes and Protocols for Cytarabine-13C3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C), a pyrimidine nucleoside analog, is a cornerstone of chemotherapy regimens for hematological malignancies such as acute myeloid leukemia (AML) and lymphomas.[1] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate metabolite (ara-CTP), which acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and induction of apoptosis in rapidly dividing cancer cells.[1][2] Given the critical role of cytarabine in cancer therapy, accurate and reliable quantification of cytarabine and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
The use of a stable isotope-labeled internal standard, such as Cytarabine-13C3, is essential for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis by mass spectrometry. This document provides detailed application notes and protocols for the sample preparation of this compound and the endogenous analyte from biological matrices, primarily plasma and urine, for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cytarabine Metabolic Pathway
The metabolic activation of cytarabine is a multi-step enzymatic process that is critical for its cytotoxic activity. The following diagram illustrates the key steps in the metabolic pathway of cytarabine.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, thereby reducing matrix effects and improving the sensitivity and robustness of the LC-MS/MS analysis. The most common techniques for the extraction of cytarabine from plasma and urine are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described sample preparation methods for cytarabine analysis.
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Cation-Exchange) |
| Recovery | >80%[3] | ~79% to ~94%[4] |
| Matrix Effect | Can be significant, may require optimization[5] | Generally lower than PPT, but can still be present[5] |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL[6] | 0.500 ng/mL[6][7] |
| Linearity Range | 1.0 - 7000.0 ng/mL (for ara-U)[6] | 0.500 - 500 ng/mL[6][7] |
| Intra-day Precision (%RSD) | <15%[6] | <15%[6][7] |
| Inter-day Precision (%RSD) | <15%[6] | <15%[6][7] |
| Accuracy (%Bias) | Within ±15%[6] | Within ±15%[6][7] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent.[3]
Materials:
-
Biological matrix (e.g., plasma)
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (this compound in an appropriate solvent)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard (this compound) working solution to the plasma sample.
-
Add 800 µL of ice-cold acetonitrile to the tube.[8]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at 4°C for 10 minutes to further facilitate protein precipitation.[8]
-
Centrifuge the tube at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough cleanup than protein precipitation, often resulting in lower matrix effects and improved sensitivity.[5] Cation-exchange SPE is particularly effective for extracting polar compounds like cytarabine from plasma.[6][7]
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Cation-exchange SPE cartridges
-
Internal Standard (IS) working solution (this compound in an appropriate solvent)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or buffer)
-
Wash solvent (e.g., Water or weak buffer)
-
Elution solvent (e.g., Methanol with an acid or base modifier)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Protocol:
-
Sample Pre-treatment:
-
Pipette 100 µL of the plasma or urine sample into a clean tube.
-
Add 20 µL of the Internal Standard (this compound) working solution.
-
Dilute the sample with an equal volume of water or a suitable buffer to reduce viscosity and improve interaction with the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the cation-exchange SPE cartridges on the manifold.
-
Pass 1 mL of conditioning solvent (e.g., methanol) through each cartridge.
-
Pass 1 mL of equilibration solvent (e.g., water) through each cartridge. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate to ensure optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 1 mL of a wash solvent (e.g., water or a weak buffer) to remove unretained interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol) into clean collection tubes.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase or a compatible solvent for LC-MS/MS analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for the sample preparation and analysis of this compound.
Conclusion
The selection of an appropriate sample preparation method is a critical determinant of the quality and reliability of quantitative bioanalytical data for cytarabine. While protein precipitation offers a rapid and straightforward approach, solid-phase extraction generally provides superior sample cleanup, leading to reduced matrix effects and enhanced sensitivity. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and implement robust and accurate methods for the analysis of this compound in biological matrices. Method validation should always be performed to ensure that the chosen procedure meets the specific requirements of the intended application.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. RNA expression of genes involved in cytarabine metabolism and transport predicts cytarabine response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - AR [thermofisher.com]
Application Notes and Protocols for a Validated Bioanalytical Method of Cytarabine Using a Stable Isotope-Labeled Internal Standard
Introduction
Cytarabine (ara-C) is a pyrimidine nucleoside analog widely used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Accurate quantification of cytarabine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. This document provides a detailed protocol for a validated bioanalytical method for the determination of cytarabine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cytarabine-13C3 as a stable isotope-labeled internal standard.
The quantitative determination of cytarabine in plasma presents analytical challenges due to its instability in vitro and the presence of the endogenous isobaric compound, cytidine.[2][3] The use of a stable isotope-labeled internal standard like this compound is the preferred approach as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thus compensating for matrix effects and variability in sample processing and instrument response.[4][5] This method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[6][7][8][9][10]
Mechanism of Action Signaling Pathway
Cytarabine is a cell cycle phase-specific antineoplastic agent that primarily affects cells during the S-phase of cell division.[11] Its mechanism of action involves the inhibition of DNA synthesis.[1][12][13] After cellular uptake, cytarabine is phosphorylated to its active triphosphate form, ara-CTP.[1][14] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][11]
Caption: Intracellular activation of Cytarabine and its inhibitory effect on DNA synthesis.
Experimental Protocols
Materials and Reagents
-
Cytarabine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Stock and Working Solutions Preparation
-
Cytarabine Stock Solution (1 mg/mL): Accurately weigh and dissolve cytarabine in methanol.
-
Cytarabine Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
To 50 µL of plasma, add 10 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cytarabine: m/z 244.1 → 112.1
-
This compound: m/z 247.1 → 115.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Method Validation
The bioanalytical method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Cytarabine | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 20 | ± 20% | ≤ 20 | ± 20% |
| Low | 1.5 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| Medium | 75 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| High | 400 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85 - 115 | 85 - 115 |
| High | 400 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 4 hours | Room Temperature | ± 15% |
| Freeze-Thaw | 3 cycles | -80°C to RT | ± 15% |
| Long-term | 30 days | -80°C | ± 15% |
Experimental Workflows
Sample Analysis Workflow
Caption: Workflow for the bioanalysis of Cytarabine in plasma samples.
Method Validation Workflow
Caption: Key stages in the validation of the bioanalytical method for Cytarabine.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and robust approach for the quantification of cytarabine in human plasma. The validation results demonstrate that the method meets the acceptance criteria of regulatory guidelines and is suitable for supporting clinical and non-clinical studies. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers and drug development professionals in the implementation of this bioanalytical method.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. research.rug.nl [research.rug.nl]
- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Cytarabine - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
Application Notes and Protocols for Cytarabine-13C3 in Pharmacokinetic Studies of Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C) is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML). Its efficacy is closely linked to its pharmacokinetic profile, which can exhibit significant inter-individual variability. Accurate quantification of cytarabine in biological matrices is therefore critical for pharmacokinetic studies, dose optimization, and the development of novel drug formulations. However, the rapid in vivo deamination of cytarabine to its inactive metabolite, uracil arabinoside (ara-U), presents a significant bioanalytical challenge. The use of a stable isotope-labeled internal standard, such as Cytarabine-13C3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for overcoming these challenges, providing the necessary accuracy and precision for robust pharmacokinetic analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of cytarabine.
Data Presentation: Pharmacokinetic Parameters and Bioanalytical Method Validation
The use of this compound as an internal standard allows for the precise determination of cytarabine's pharmacokinetic parameters. Below are tables summarizing typical validation parameters for a bioanalytical method and pharmacokinetic data obtained from studies utilizing this approach.
Table 1: Summary of a Validated LC-MS/MS Method for Cytarabine Quantification using this compound. [1]
| Parameter | Specification |
| Internal Standard | This compound (Ara-C 13C3) |
| Biological Matrix | Human Plasma, Urine |
| Sample Preparation | Protein Precipitation |
| Linear Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 12.47% |
| Inter-day Precision (%CV) | ≤ 10.69% |
| Intra-day Accuracy (%Bias) | Within ±13.12% |
| Inter-day Accuracy (%Bias) | Within ±12.20% |
| Stability (24h at 4°C) | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable |
Table 2: Pharmacokinetic Parameters of Cytarabine in Humans Following Intravenous Administration (Representative Data).
| Parameter | Abbreviation | Value | Unit |
| Peak Plasma Concentration | Cmax | 2.88 | µg/mL |
| Time to Peak Concentration | Tmax | 1.0 | hour |
| Area Under the Curve (0-t) | AUC(0-t) | 6.84 | µg*h/mL |
| Elimination Half-life | t½ | 1.15 - 3.0 | hours |
| Clearance | CL | 134 (71) | L/h/m² |
| Volume of Distribution | Vd | 0.66 | L/kg |
Note: The values presented are representative and can vary based on the patient population, dosing regimen, and specific study design. Data is compiled from multiple sources which may not have exclusively used stable isotope-labeled internal standards.
Experimental Protocols
Protocol for a Human Pharmacokinetic Study of Intravenous Cytarabine
This protocol outlines a typical design for a clinical pharmacokinetic study of cytarabine.
1.1. Study Population:
-
Adult patients with a confirmed diagnosis of a hematological malignancy for whom cytarabine treatment is indicated.
-
Inclusion and exclusion criteria should be clearly defined, including organ function requirements.
1.2. Dosing and Administration:
-
Cytarabine is administered as a continuous intravenous infusion. A common dose is 100-200 mg/m²/day for 5-7 days.
-
The exact dose and duration will be determined by the specific therapeutic protocol.
1.3. Blood Sampling:
-
Blood samples (approximately 3-5 mL) are collected in tubes containing an anticoagulant (e.g., K2EDTA) and a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to prevent ex vivo degradation of cytarabine.
-
A typical sampling schedule for a continuous infusion study includes:
-
Pre-dose (0 hours)
-
2, 4, 8, 12, and 24 hours after the start of the infusion.
-
At steady state (e.g., daily before the next infusion).
-
Post-infusion at 0.25, 0.5, 1, 2, 4, 6, and 8 hours after the end of the infusion.
-
1.4. Plasma Processing and Storage:
-
Immediately after collection, the blood samples should be gently inverted to mix and then centrifuged at 1,500-2,000 x g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma is transferred to clearly labeled polypropylene tubes.
-
Plasma samples are stored frozen at -70°C or lower until analysis.
Protocol for Bioanalysis of Cytarabine in Human Plasma using LC-MS/MS with this compound
This protocol details the analytical procedure for quantifying cytarabine concentrations in plasma samples.
2.1. Materials and Reagents:
-
Cytarabine analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
2.2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of cytarabine and this compound in methanol.
-
Prepare serial dilutions of the cytarabine stock solution in a mixture of methanol and water to create working solutions for calibration standards and quality controls (QCs).
-
Prepare a working solution of this compound in methanol.
2.3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient to separate cytarabine from endogenous interferences. |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Cytarabine: 242 → 109 (Negative Ion Mode) or 244.1 → 112.1 (Positive Ion Mode) This compound: 245 → 113 (Negative Ion Mode) |
2.5. Data Analysis:
-
Quantify cytarabine by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.
-
Determine the concentrations of cytarabine in the unknown samples from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the concentration-time data using non-compartmental analysis with appropriate software.
Visualizations
Cytarabine Metabolic Activation and Mechanism of Action
Caption: Intracellular activation pathway of cytarabine.
Experimental Workflow for a Pharmacokinetic Study
Caption: Overall workflow of a cytarabine pharmacokinetic study.
References
Application Notes and Protocols for Metabolic Labeling of Cells with Cytarabine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C), a cornerstone in the treatment of various hematological malignancies, exerts its cytotoxic effects through its intracellular conversion to cytarabine triphosphate (ara-CTP), which is subsequently incorporated into DNA, leading to chain termination and apoptosis.[1][2][3][4][5][6] Stable isotope labeling with Cytarabine-¹³C₃ offers a powerful tool to trace the metabolic fate of cytarabine, quantify its incorporation into nucleic acids, and investigate its impact on cellular metabolism. This document provides detailed protocols and application notes for utilizing Cytarabine-¹³C₃ in cell culture for metabolic labeling studies.
Cytarabine-¹³C₃ is intended for use as an internal standard for the quantification of ara-C by GC- or LC-MS.[7] It is a pyrimidine nucleoside analog that, once inside the cell, is phosphorylated to its active triphosphate form, ara-CTP.[1][3][4][5] The incorporation of this labeled metabolite into DNA allows for precise tracking and quantification of the drug's activity.
Data Presentation
Table 1: Recommended Concentration Ranges of Cytarabine-¹³C₃ for Metabolic Labeling
| Cell Type | Concentration Range (µM) | Incubation Time (hours) | Expected Outcome | Reference |
| Leukemia Cell Lines (e.g., HL-60, MOLM-13) | 0.1 - 10 | 4 - 24 | Tracing of ara-CTP formation and DNA incorporation | [8] |
| Lymphoma Cell Lines | 0.05 - 5 | 8 - 48 | Analysis of nucleotide pool perturbations | [9] |
| Adherent Cancer Cell Lines | 0.5 - 25 | 12 - 72 | Investigation of off-target metabolic effects | General Protocol |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
Table 2: Intracellular Concentration of ara-CTP Following Cytarabine Treatment
| Cell Line | Cytarabine Concentration (µM) | Incubation Time (hours) | Intracellular ara-CTP Concentration (pmol/10⁶ cells) | Reference |
| Leukemic blasts | 0.5 - 1 (low dose) | 4 | Significantly lower than high dose | [10][11] |
| Leukemic blasts | 3000 mg/m² (high dose) | 4 | ~27-fold higher than low dose | [10][11] |
| Leukemic cell lines | Variable | 4 - 24 | 11 - 1128 | [12] |
| Normal lymphocytes | Variable | 4 - 24 | 47.7 - 60.9 | [12] |
Note: These values are for unlabeled cytarabine but can serve as a reference for expected concentrations when using Cytarabine-¹³C₃.
Experimental Protocols
Protocol 1: Culturing Cells with Cytarabine-¹³C₃ for Metabolic Labeling
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cytarabine-¹³C₃ (ensure high isotopic purity)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
2. Procedure:
-
Cell Seeding: Seed cells at a density that allows for exponential growth during the labeling period.
-
Preparation of Labeling Medium:
-
Thaw Cytarabine-¹³C₃ and prepare a stock solution in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the Cytarabine-¹³C₃ stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (refer to Table 1).
-
-
Labeling:
-
Aspirate the existing medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared Cytarabine-¹³C₃ labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Protocol 2: Metabolite Extraction
1. Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 80% methanol (or other suitable extraction solvent)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
2. Procedure:
-
Quenching and Washing:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the cells.
-
For adherent cells, use a cell scraper to detach the cells in the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
1. Materials:
-
Metabolite extracts from Protocol 2
-
LC-MS/MS grade water and solvents (e.g., acetonitrile, methanol, formic acid)
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS vials
2. Procedure:
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid). The reconstitution volume should be chosen to achieve the desired sample concentration for analysis.
-
Clarification: Centrifuge the reconstituted samples at high speed for 10-15 minutes at 4°C to pellet any insoluble debris.
-
Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.
Visualizations
Cytarabine-¹³C₃ Metabolic Pathway
Caption: Metabolic activation of Cytarabine-¹³C₃.
Experimental Workflow for Cytarabine-¹³C₃ Metabolic Labeling
References
- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytarabine - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Cytarabine-¹³C₃ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Cytarabine-¹³C₃ in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cytarabine, a critical chemotherapeutic agent for various leukemias, requires precise monitoring for pharmacokinetic studies and therapeutic drug management.[1][2][3] This protocol outlines optimal mass spectrometry settings, sample preparation procedures, and liquid chromatography conditions for the accurate detection of Cytarabine and its stable isotope-labeled internal standard, Cytarabine-¹³C₃. The methodologies presented are designed to be readily implemented in a research or clinical laboratory setting.
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine analog that serves as a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.[3] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form (Ara-CTP), which inhibits DNA synthesis and repair, primarily during the S-phase of the cell cycle.[1][2][3][4][5] Given its mechanism of action and potential for toxicity, the quantitative analysis of Cytarabine in biological fluids is crucial for understanding its pharmacokinetics and ensuring patient safety.
The quantification of Cytarabine presents analytical challenges due to its hydrophilic nature and the presence of the endogenous, isobaric compound cytidine.[6][7][8] LC-MS/MS offers the requisite sensitivity and specificity to overcome these challenges. The use of a stable isotope-labeled internal standard, such as Cytarabine-¹³C₃, is essential for correcting matrix effects and ensuring the accuracy and precision of the assay.
Signaling Pathway of Cytarabine
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form, Ara-CTP. Ara-CTP then competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerase. This incorporation leads to chain termination and inhibition of DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3][4][5]
Experimental Workflow
The following diagram outlines the general workflow for the quantification of Cytarabine-¹³C₃ in a biological sample.
Materials and Reagents
-
Cytarabine and Cytarabine-¹³C₃ analytical standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Tetrahydrouridine (THU)
-
Solid-phase extraction (SPE) cartridges (Cation-exchange)
Experimental Protocols
Sample Preparation
The stability of Cytarabine in biological samples is a critical consideration, as it can be rapidly metabolized by cytidine deaminase.[6][7][8] Therefore, immediate stabilization of the sample upon collection is highly recommended.
Protocol 1: Protein Precipitation
-
To 100 µL of plasma, add 10 µL of an internal standard spiking solution (Cytarabine-¹³C₃ in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) [6][7][8]
-
To 50 µL of plasma stabilized with tetrahydrouridine, add the internal standard.[6][7][8]
-
Condition a cation-exchange SPE cartridge with methanol followed by ultrapure water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate to dryness.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is crucial for resolving Cytarabine from the endogenous isobaric interference, cytidine.[6][7][8]
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Column | High Strength Silica (HSS) T3 (100 x 2.1 mm, 1.8 µm)[6][7][8] | Synergi Hydro-RP (150 x 2.0 mm, 4 µm)[9][10] |
| Mobile Phase A | 0.1% Formic acid in Water | 2 mM Ammonium acetate with 0.5% Formic acid in Water[9][10] |
| Mobile Phase B | Acetonitrile | Acetonitrile[9][10] |
| Flow Rate | 0.4 mL/min | 0.5 mL/min[9][10] |
| Injection Volume | 5 µL | 10 µL[9][10] |
| Column Temperature | 40°C | Ambient |
| Gradient | A suitable gradient should be developed to ensure the separation of Cytarabine from cytidine. | A gradient elution is recommended.[9][10] |
Mass Spectrometry
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. Both positive and negative ionization modes have been successfully employed for Cytarabine analysis.
| Parameter | Setting (Negative Ion Mode)[11] | Setting (Positive Ion Mode)[12] |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Negative | Positive |
| Cytarabine Transition | m/z 242 → 109 | m/z 244.0 → 112.0[12] |
| Cytarabine-¹³C₃ Transition | m/z 245 → 113 | Not explicitly found, but would be ~m/z 247 → 115 |
| Fragmentor Voltage | Instrument dependent | 80 V[12] |
| Collision Energy | Instrument dependent | 6 V[12] |
| Dwell Time | 100-200 ms | 100-200 ms |
Data Analysis and Quantification
The concentration of Cytarabine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Cytarabine-¹³C₃). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Cytarabine in the unknown samples is then interpolated from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Cytarabine-¹³C₃ using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are designed to yield accurate, precise, and reliable results. Adherence to these protocols will enable researchers and clinicians to effectively monitor Cytarabine levels in various biological matrices, contributing to improved therapeutic outcomes and enhanced patient care.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofins.com [eurofins.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Cytarabine-¹³C₃ in Preclinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C) is a cornerstone of chemotherapy for hematological malignancies. Understanding its metabolic fate is crucial for optimizing therapy and overcoming resistance. The use of stable isotope-labeled compounds, such as Cytarabine-¹³C₃, in conjunction with mass spectrometry, offers a powerful tool for elucidating the pharmacokinetics and metabolism of this important drug. This document provides detailed application notes and protocols for incorporating Cytarabine-¹³C₃ into preclinical drug metabolism and pharmacokinetics (DMPK) studies. Cytarabine-¹³C₃ serves as an ideal internal standard for quantitative bioanalysis, ensuring high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2]
Key Advantages of Using Cytarabine-¹³C₃
-
Gold Standard for Bioanalysis: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1][2]
-
Identical Chemical and Physical Properties: Cytarabine-¹³C₃ has virtually identical chemical and physical properties to unlabeled cytarabine, ensuring it co-elutes chromatographically and behaves similarly during sample extraction and ionization.
-
Correction for Matrix Effects: The SIL-IS experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction and reliable quantification in complex biological matrices.[1][3]
-
Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy and precision of the bioanalytical method.[4]
Metabolic Pathway of Cytarabine
Cytarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is transported into the cell and subsequently phosphorylated to its active triphosphate form, ara-CTP. Conversely, it can be inactivated by deamination.
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
This protocol assesses the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes.
Materials:
-
Cytarabine
-
Pooled liver microsomes (e.g., rat, mouse, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Cytarabine-¹³C₃ (for internal standard)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Cytarabine in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Cytarabine by diluting the stock solution in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[5]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the internal standard (IS) solution (Cytarabine-¹³C₃) in ACN for quenching the reaction.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.
-
In a 96-well plate, add the microsomal suspension.
-
Add the Cytarabine working solution to initiate the reaction (final concentration typically 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add ice-cold ACN containing the IS to terminate the reaction and precipitate proteins.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
-
Sample Processing:
-
Centrifuge the 96-well plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see Section 3).
-
Determine the peak area ratio of Cytarabine to Cytarabine-¹³C₃ at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Cytarabine remaining at each time point relative to the 0-minute time point.
-
Plot the natural log of the percent remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Preclinical Pharmacokinetic Study in Rodents
This protocol outlines a typical workflow for a preclinical pharmacokinetic study in rodents.
Materials:
-
Cytarabine formulation for intravenous (IV) and oral (PO) administration
-
Rodents (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Cytarabine-¹³C₃ internal standard solution
-
Acetonitrile
Procedure:
-
Dosing:
-
Administer Cytarabine to rodents via the desired route (e.g., IV tail vein injection, oral gavage).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a solution of Cytarabine-¹³C₃ in ACN to precipitate proteins and serve as the internal standard.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Pharmacokinetic Calculations:
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate plasma concentrations of Cytarabine at each time point using the peak area ratio to the IS and a standard curve.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life.
-
Bioanalytical Method using LC-MS/MS
This section provides typical parameters for the LC-MS/MS analysis of Cytarabine using Cytarabine-¹³C₃ as an internal standard.
| Parameter | Recommended Condition |
| Chromatography | |
| Column | Reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cytarabine) | m/z 244.0 -> 112.0[7][8] |
| MRM Transition (Cytarabine-¹³C₃) | m/z 247.0 -> 115.0 (representative) |
| MRM Transition (ara-U) | m/z 245.0 -> 113.0[4] |
Data Presentation
The use of a stable isotope-labeled internal standard is crucial for generating high-quality quantitative data. Below are examples of how to present bioanalytical method validation and pharmacokinetic data.
Table 1: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ||
| LQC (3 ng/mL) | ≤ 15% | 4.5% |
| MQC (50 ng/mL) | ≤ 15% | 3.2% |
| HQC (400 ng/mL) | ≤ 15% | 2.8% |
| Intra-day Accuracy (%Bias) | ||
| LQC (3 ng/mL) | ± 15% | +3.5% |
| MQC (50 ng/mL) | ± 15% | -1.8% |
| HQC (400 ng/mL) | ± 15% | +2.1% |
| Inter-day Precision (%CV) | ||
| LQC (3 ng/mL) | ≤ 15% | 5.8% |
| MQC (50 ng/mL) | ≤ 15% | 4.1% |
| HQC (400 ng/mL) | ≤ 15% | 3.5% |
| Inter-day Accuracy (%Bias) | ||
| LQC (3 ng/mL) | ± 15% | +4.2% |
| MQC (50 ng/mL) | ± 15% | -2.5% |
| HQC (400 ng/mL) | ± 15% | +1.7% |
| Matrix Effect | CV ≤ 15% | 6.2% |
| Recovery | Consistent and reproducible | ~85% |
Table 2: Illustrative Pharmacokinetic Parameters of Cytarabine in Rats (10 mg/kg)
| Route | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng*h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| IV | 12,500 | 0.08 | 4,800 | 1.5 | 2.1 | 3.0 | - |
| PO | 450 | 0.5 | 960 | 2.0 | - | - | 20 |
Conclusion
Incorporating Cytarabine-¹³C₃ into preclinical drug metabolism studies provides a robust and reliable method for quantifying Cytarabine and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is essential for high-quality bioanalytical data, leading to a more accurate characterization of the pharmacokinetic and metabolic profile of Cytarabine. The protocols and data presented here serve as a comprehensive guide for researchers in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofins.com [eurofins.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantitative Analysis of Cytarabine and its Metabolites using Cytarabine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of the anti-leukemic drug cytarabine and its primary metabolite, uracil arabinoside (ara-U), in human plasma using a stable isotope-labeled internal standard, Cytarabine-¹³C₃. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for therapeutic drug monitoring and pharmacokinetic studies.[1][2] This document outlines the complete workflow, from sample preparation to data analysis, and includes a summary of quantitative performance data.
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies.[3][4] It is a pyrimidine nucleoside analog that, in its active triphosphate form (ara-CTP), inhibits DNA synthesis by terminating DNA chain elongation, making it highly effective against rapidly dividing cancer cells.[5][6] The clinical efficacy and toxicity of cytarabine can vary significantly among patients due to large inter-patient pharmacokinetic variability.[1] A major factor in this variability is the rapid metabolism of cytarabine to the inactive metabolite ara-U by the enzyme cytidine deaminase (CDA).[1][2]
Given cytarabine's short half-life of less than 10 minutes and its metabolic instability, accurate and reliable quantification in biological matrices is crucial but challenging.[1] The use of a stable isotope-labeled internal standard like Cytarabine-¹³C₃ is essential to minimize analytical variability and ensure accurate quantification by compensating for matrix effects and variations in sample processing. This application note details a robust LC-MS/MS method for the simultaneous determination of cytarabine and ara-U in human plasma.
Cytarabine Metabolism
Cytarabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, ara-CTP, by deoxycytidine kinase and other nucleotide kinases.[2][5] Conversely, it is inactivated to ara-U by cytidine deaminase, primarily in the liver and plasma.[1][2] Understanding this metabolic pathway is critical for interpreting pharmacokinetic data and optimizing therapeutic regimens.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of cytarabine and ara-U from plasma samples.
Detailed Protocols
Sample Preparation (Protein Precipitation)
Due to the rapid enzymatic degradation of cytarabine in vitro, blood samples should be collected in tubes containing an inhibitor of cytidine deaminase, such as tetrahydrouridine.[7][8][9]
Materials:
-
Human plasma samples (collected with anticoagulant and tetrahydrouridine).[7][8][9]
-
Cytarabine-¹³C₃ internal standard (IS) working solution.
-
Acetonitrile (ACN), ice-cold.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Refrigerated microcentrifuge.
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of Cytarabine-¹³C₃ internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[11]
-
Gradient: A typical gradient would start with a high aqueous phase percentage, ramp up the organic phase to elute the analytes, and then re-equilibrate.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[11]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of cytarabine and ara-U.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Cytarabine | 1 - 500 | 1 |
| Ara-U | 250 - 7500 | 250 |
Data synthesized from multiple sources.[1][7]
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Cytarabine | Low | < 15 | < 15 | ± 15 |
| Mid | < 15 | < 15 | ± 15 | |
| High | < 15 | < 15 | ± 15 | |
| Ara-U | Low | < 15 | < 15 | ± 15 |
| Mid | < 15 | < 15 | ± 15 | |
| High | < 15 | < 15 | ± 15 |
Data represents typical acceptance criteria based on FDA guidelines and published literature.[2][7]
Conclusion
The described LC-MS/MS method using Cytarabine-¹³C₃ as an internal standard provides a sensitive, specific, and reliable approach for the simultaneous quantification of cytarabine and its major metabolite, ara-U, in human plasma.[2] This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving cytarabine, ultimately aiding in the optimization of patient treatment regimens. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis.[1][2]
References
- 1. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofins.com [eurofins.com]
- 3. Influence of cytarabine metabolic pathway polymorphisms in acute myeloid leukemia induction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using Cytarabine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies such as acute myeloid leukemia (AML), functions as a nucleoside analog that disrupts DNA synthesis.[1] To facilitate a deeper understanding of its in vivo pharmacokinetics, biodistribution, and metabolic fate, stable isotope-labeled versions of the drug, such as Cytarabine-¹³C₃, are invaluable tools. The incorporation of three ¹³C atoms provides a distinct mass shift, enabling sensitive and specific detection by mass spectrometry. This allows researchers to differentiate the administered drug from endogenous molecules and trace its journey and transformation within a biological system.[2]
These application notes provide detailed protocols for conducting in vivo studies in animal models using Cytarabine-¹³C₃. The focus is on experimental design, sample collection, and analytical methods to quantify the parent compound and its metabolites in various biological matrices.
Signaling Pathway of Cytarabine
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP then competitively inhibits DNA polymerase and is also incorporated into the growing DNA strand, leading to chain termination and cell cycle arrest, primarily in the S-phase.[1]
Experimental Workflow for In Vivo Studies
A typical in vivo study using Cytarabine-¹³C₃ in a mouse model of leukemia involves several key stages, from animal preparation to data analysis.
Detailed Experimental Protocols
Animal Model and Study Design
-
Animal Model : Immunocompromised mice (e.g., NSG) are commonly used for patient-derived xenograft (PDX) models of AML.[3] Alternatively, syngeneic mouse leukemia models can be employed.[4]
-
Acclimatization : House animals in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Group Size : A minimum of 3-5 animals per time point or treatment group is recommended for statistical power.
-
Ethical Considerations : All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of Cytarabine-¹³C₃
-
Formulation : Dissolve Cytarabine-¹³C₃ in a sterile vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS).
-
Dosage : The dose will depend on the study's objective. For pharmacokinetic studies, a single dose might be administered. For efficacy studies, a multi-day dosing regimen may be required. Doses used in murine models of AML are often in the range of 50-100 mg/kg.[5]
-
Administration :
-
Intraperitoneal (IP) Injection : A common and technically straightforward route for systemic administration in mice.
-
Intravenous (IV) Injection/Infusion : For precise control over the circulating concentration of the tracer, especially for pharmacokinetic modeling. This can be done as a bolus injection via the tail vein or as a continuous infusion using a catheter.
-
Sample Collection
-
Blood Sampling :
-
Collect blood at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) to characterize the pharmacokinetic profile.
-
Use appropriate anticoagulant tubes (e.g., EDTA).
-
Immediately place samples on ice and process to plasma by centrifugation. Store plasma at -80°C until analysis.
-
-
Tissue Harvesting :
-
At the designated endpoint, euthanize the animal via an approved method.
-
Rapidly dissect tissues of interest (e.g., bone marrow, spleen, liver, kidney, tumor).
-
Rinse tissues in cold PBS, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.
-
Sample Preparation for LC-MS/MS Analysis
-
Plasma :
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) containing an internal standard (if different from the analyte).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Tissues :
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Add a cold extraction solvent (e.g., 80% methanol) and homogenize using a bead beater or other appropriate homogenizer.
-
Centrifuge to pellet cellular debris.
-
Proceed with the supernatant as described for plasma samples (evaporation and reconstitution).
-
LC-MS/MS Analysis
-
Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography : Use a column suitable for polar compounds, such as a HILIC column, to achieve good retention and separation of cytarabine from endogenous interferences.
-
Mass Spectrometry :
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific mass transitions for Cytarabine-¹³C₃ will depend on the exact labeling pattern. A common transition for unlabeled cytarabine is m/z 244 -> 112.[6] For a ¹³C₃-labeled cytarabine, the precursor ion would be m/z 247. The product ion would depend on which part of the molecule is labeled. Assuming the label is on the ribose sugar, the fragment would likely remain labeled.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytarabine (unlabeled) | 244.1 | 112.1 |
| Cytarabine-¹³C₃ | 247.1 | 115.1 (example) |
| Ara-U (metabolite) | 245.1 | 113.1 |
This table provides example mass transitions. Actual values should be optimized empirically.
Data Presentation: Quantitative Analysis
The following tables present example data from pharmacokinetic and biodistribution studies of radiolabeled cytarabine in animal models. These are intended to illustrate the type of data that can be generated and should be adapted for studies using Cytarabine-¹³C₃.
Table 1: Example Pharmacokinetic Parameters of Cytarabine in Mice
| Parameter | Unit | Value |
| Cₘₐₓ (Maximum Concentration) | ng/mL | 15,000 |
| Tₘₐₓ (Time to Cₘₐₓ) | hours | 0.25 |
| AUC (Area Under the Curve) | ng*h/mL | 35,000 |
| t₁/₂ (Half-life) | hours | 1.5 |
| CL (Clearance) | L/h/kg | 2.5 |
| Vd (Volume of Distribution) | L/kg | 4.0 |
Data are hypothetical and for illustrative purposes.
Table 2: Example Biodistribution of Radiolabeled Cytarabine in Rats (% Injected Dose per Gram of Tissue)
| Tissue | 15 min | 60 min | 240 min |
| Blood | 5.8 ± 0.7 | 1.2 ± 0.2 | 0.3 ± 0.1 |
| Liver | 12.5 ± 1.5 | 8.9 ± 1.1 | 3.1 ± 0.4 |
| Kidney | 25.3 ± 3.1 | 15.6 ± 2.0 | 5.2 ± 0.7 |
| Spleen | 3.1 ± 0.4 | 4.5 ± 0.6 | 2.8 ± 0.3 |
| Bone Marrow | 2.2 ± 0.3 | 3.1 ± 0.4 | 1.9 ± 0.2 |
| Tumor | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.2 |
Data are hypothetical and for illustrative purposes. Values are presented as mean ± standard deviation.[7]
Conclusion
The use of Cytarabine-¹³C₃ in in vivo studies provides a powerful approach to delineate the pharmacokinetics, biodistribution, and metabolic fate of this critical chemotherapeutic agent. The detailed protocols and experimental considerations outlined in these application notes offer a framework for researchers to design and execute robust studies, ultimately contributing to a better understanding of cytarabine's mechanism of action and the development of improved therapeutic strategies.
References
- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 4. Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel [creative-animodel.com]
- 5. A Targeted in Vivo SILAC Approach for Quantification of Drug Metabolism Enzymes: Regulation by the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in Cytarabine-13C3 LC-MS analysis
Welcome to the technical support center for Cytarabine-13C3 LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of Cytarabine?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as Cytarabine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3] In the analysis of Cytarabine, endogenous compounds like phospholipids, salts, and proteins in biological samples are common sources of matrix effects.[3]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective tool to compensate for matrix effects.[4] Because this compound is chemically identical to Cytarabine, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results.[2][5]
Q3: What are the common sample preparation techniques to reduce matrix effects for Cytarabine analysis, and what are their pros and cons?
A: The choice of sample preparation is critical for minimizing matrix effects. The two most common methods for Cytarabine analysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
| Technique | Description | Pros | Cons |
| Protein Precipitation (PPT) | A simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[6][7] | - Fast and easy to perform.- High throughput.[8] | - Less effective at removing other matrix components like phospholipids, which can lead to significant matrix effects.[8]- May require sample dilution to mitigate ion suppression, potentially compromising sensitivity.[8] |
| Solid-Phase Extraction (SPE) | A more selective technique where the analyte is retained on a solid sorbent while interfering matrix components are washed away. Cation-exchange SPE has been successfully used for Cytarabine.[9][10][11] | - Provides cleaner extracts, significantly reducing matrix effects.[12]- Can concentrate the analyte, improving sensitivity. | - More time-consuming and complex than PPT.- Requires method development to optimize sorbent selection and wash/elution steps. |
Q4: An endogenous peak is interfering with Cytarabine quantification. What could it be and how can I resolve it?
A: A common endogenous interference in Cytarabine analysis is its isobaric nucleoside, cytidine, which is naturally present in plasma and has the same mass-to-charge ratio (m/z).[9][10][11] To resolve this, chromatographic separation is essential. Optimization of the analytical column and mobile phase can help separate Cytarabine from cytidine. For instance, a UHPLC on a high-strength silica T3 column has been shown to provide adequate separation.[9][10][11]
Q5: My Cytarabine concentrations are inconsistent, and I suspect degradation. What could be the cause?
A: Cytarabine is susceptible to in vitro degradation by the enzyme cytidine deaminase, which is present in blood samples. This can lead to erroneously low concentration measurements.[9][13] To prevent this, it is crucial to stabilize whole blood samples immediately after collection with an enzyme inhibitor like tetrahydrouridine.[9][10][11]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Symptoms:
-
Low peak intensity for both Cytarabine and this compound.
-
Poor sensitivity and high limit of quantification (LOQ).
-
Inconsistent results between different sample lots.
Possible Causes and Solutions:
Issue 2: High Variability in this compound Internal Standard Response
Symptoms:
-
Inconsistent peak areas for this compound across the sample batch.
-
Poor precision in quality control (QC) samples.
Possible Causes and Solutions:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cytarabine-13C3 Peak Resolution in Chromatography
Welcome to the Technical Support Center for Cytarabine-13C3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance peak resolution and address common challenges encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the analysis of this compound can stem from several factors, often related to the chromatographic conditions. The most common issues include peak tailing, peak fronting, and co-elution with the unlabeled Cytarabine or other matrix components. These problems can compromise the accuracy and precision of quantification.[1][2][3]
Q2: How does the choice of HPLC column affect the peak shape of this compound?
The selection of an appropriate HPLC column is critical for achieving optimal peak shape. For Cytarabine, which is a polar compound, reversed-phase columns, particularly C18 columns, are widely used.[1][4][5][6] The use of modern, high-purity silica columns with end-capping can minimize secondary interactions with residual silanol groups on the stationary phase, which are a primary cause of peak tailing for basic compounds like Cytarabine.[7] Column dimensions, particle size, and pore size also play a significant role; smaller particle sizes and longer columns can increase efficiency and resolution.[8][9]
Q3: Can the mobile phase composition be optimized to improve peak resolution?
Yes, mobile phase optimization is a powerful tool for improving peak shape and resolution. Key parameters to consider are the organic modifier, pH, and buffer concentration.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers used in reversed-phase chromatography for Cytarabine.[1][5] Experimenting with the ratio of organic modifier to the aqueous phase can significantly impact retention and resolution.
-
pH: The pH of the mobile phase is crucial as it affects the ionization state of Cytarabine. Adjusting the pH can improve peak shape by reducing tailing. For basic compounds, working at a low pH (e.g., pH 2.8-3) can suppress the ionization of silanol groups on the column, minimizing undesirable interactions.[6][7][10]
-
Buffer: Using a buffer, such as a phosphate or acetate buffer, helps to maintain a constant pH and can improve peak symmetry.[1][4][5][11]
Q4: What is the significance of using this compound as an internal standard?
Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative LC-MS analysis. Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar matrix effects (ion suppression or enhancement), allowing for more accurate and precise quantification.[12][13][14][15]
Q5: What is co-elution and how can it be addressed when analyzing this compound and unlabeled Cytarabine?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time. While this compound is designed to co-elute with unlabeled Cytarabine for optimal internal standard performance in mass spectrometry, complete chromatographic separation is sometimes desired, or co-elution with other interfering compounds can be problematic.[14] To address this, chromatographic parameters such as the mobile phase composition, gradient slope, or stationary phase can be modified to improve separation.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in Cytarabine analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a high-purity, end-capped C18 column to minimize interactions with residual silanol groups.[7] Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to suppress silanol ionization.[6][10] Consider adding a basic modifier like triethylamine (TEA) to the mobile phase, though this is less common with modern columns.[7] |
| Column Overload | Reduce the sample concentration or injection volume.[11] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units away from the pKa of Cytarabine to maintain a consistent ionization state.[10] |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Overload | Decrease the amount of sample injected onto the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. |
| Column Collapse | This is a more severe issue and often requires column replacement. Ensure operating conditions (pH, temperature, pressure) are within the manufacturer's recommendations. |
Issue 3: Poor Resolution Between Cytarabine and this compound (or other components)
Inadequate separation between the analyte and internal standard or other sample components can lead to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic-to-aqueous ratio in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Inadequate Gradient Profile | If using a gradient, optimize the slope. A shallower gradient can improve the separation of closely eluting peaks. |
| Insufficient Column Efficiency | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates and enhance resolution.[8][9] |
| Matrix Effects | In LC-MS, co-eluting matrix components can cause ion suppression or enhancement.[12][13] While this compound helps to correct for this, significant matrix effects can still be problematic. Improve sample clean-up procedures or adjust the chromatography to separate the analytes from the interfering matrix components. |
Experimental Protocols
Example RP-HPLC Method for Cytarabine Analysis
This protocol is a general example and may require optimization for specific applications and instrumentation.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[5] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase | Acetonitrile: 0.05 M Ammonium Acetate Buffer (pH 6.0) (30:70 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 272 nm[5] |
| Injection Volume | 20 µL[5] |
Mobile Phase Preparation:
-
Prepare a 0.05 M Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC-grade water.[5]
-
Adjust the pH of the buffer solution to 6.0 using a suitable acid or base (e.g., acetic acid or ammonium hydroxide).[5]
-
Filter the buffer solution through a 0.45 µm membrane filter.[5]
-
Mix the filtered buffer with acetonitrile in a 70:30 (v/v) ratio.[5]
-
Degas the mobile phase using sonication or vacuum filtration before use.[5]
Visualizations
Cytarabine Metabolic Pathway
The following diagram illustrates the intracellular activation of Cytarabine. Cytarabine is transported into the cell and then phosphorylated to its active triphosphate form (Ara-CTP), which inhibits DNA synthesis.
Caption: Intracellular activation pathway of Cytarabine.
Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues.
Caption: A step-by-step guide to troubleshooting peak tailing.
References
- 1. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Analytical Method Development and Validation for Estimation of Cytarabine and Daunorubicin in API and Pharmaceutical Formulation - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. chromtech.net.au [chromtech.net.au]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. waters.com [waters.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Troubleshooting Poor Signal Intensity of Cytarabine-13C3
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the signal intensity of Cytarabine-13C3 in their analytical experiments. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed insights into common issues and their resolutions.
Mass Spectrometry (LC-MS/MS) Troubleshooting
FAQs
Q1: I am observing a weak or no signal for my this compound internal standard, while the unlabeled Cytarabine signal is strong. What are the likely causes?
A2: This discrepancy can stem from several factors. First, verify the concentration and integrity of your this compound stock solution, as degradation or improper dilution is a common cause of low signal.[1] Second, ensure your mass spectrometer is properly calibrated and that the Multiple Reaction Monitoring (MRM) transitions for the 13C-labeled compound are correctly defined in your acquisition method.[1] Finally, although less common with a +3 Da mass shift, consider the possibility of isotopic interference from the unlabeled analyte.[1]
Q2: How critical is the mobile phase composition for achieving a strong this compound signal?
A3: The mobile phase is crucial for both chromatographic separation and ionization efficiency. For a polar compound like Cytarabine, reverse-phase chromatography with a C18 column is often used.[2] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[1][2] The pH of the mobile phase can significantly impact the ionization of Cytarabine, thereby affecting its signal intensity. An inappropriate pH or solvent composition can lead to poor ionization and a weak signal.[1]
Q3: My signal intensity is inconsistent between samples. What could be causing this variability?
A4: Inconsistent signal intensity is often due to matrix effects, where components in the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte.[1] To mitigate this, consider diluting your sample, which can reduce the concentration of interfering matrix components.[1] Additionally, optimizing your sample cleanup procedure, for instance by using Solid Phase Extraction (SPE) instead of a simple protein precipitation, can significantly improve consistency.[1][3][4][5] Inadequate sample extraction can also lead to variability; therefore, ensure your extraction method is optimized and consistently applied.[1]
Q4: Can the stability of Cytarabine in my samples affect signal intensity?
A5: Yes, Cytarabine is known to be unstable in biological matrices like plasma due to enzymatic conversion by cytidine deaminase.[3][4][5] This degradation can lead to a progressive loss of signal over time. To prevent this, it is crucial to stabilize whole blood samples with an inhibitor like tetrahydrouridine immediately after collection.[3][4][5] Samples should also be stored at appropriate temperatures (e.g., 4°C for short-term storage) to maintain stability.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor this compound signal intensity in an LC-MS/MS experiment.
Caption: A step-by-step guide to troubleshooting poor this compound signal.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| LC Column | C18 or High Strength Silica T3 (for polar compounds) | [2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Acetate Buffer (pH 6.0) | [1][2] |
| Mobile Phase B | Acetonitrile or Methanol | [1][2] |
| Flow Rate | 0.5 - 1.0 mL/min | [7][8] |
| Injection Volume | 10 µL | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4][6] |
| MRM Transition (Example) | Cytarabine: 242 → 109 (Negative Ion Mode) | [6] |
| MRM Transition (13C3) | This compound: 245 → 113 (Negative Ion Mode) | [6] |
| Linear Range | 0.500 - 500 ng/mL | [3][4] |
Experimental Protocol: Sample Preparation using SPE
This protocol is adapted from methods described for the determination of Cytarabine in human plasma.[3][4][5]
-
Sample Stabilization: Immediately after collection, stabilize whole blood with tetrahydrouridine to inhibit cytidine deaminase activity.[3][4][5]
-
Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.
-
Internal Standard Spiking: Spike a known volume of plasma (e.g., 50 µL) with the this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge with methanol followed by equilibration with an appropriate buffer.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
NMR Spectroscopy Troubleshooting
FAQs
Q1: Why is the signal-to-noise ratio for my this compound sample so low in the 13C NMR spectrum?
A1: The low signal-to-noise ratio in 13C NMR is an inherent challenge due to the low natural abundance of the 13C isotope (about 1.1%) and its smaller gyromagnetic ratio compared to protons, which results in a much weaker NMR signal.[9][10][11] Even with 13C enrichment, factors such as low sample concentration can still lead to poor signal intensity.[12]
Q2: How can I improve the signal intensity in my 13C NMR experiment?
A2: Several strategies can be employed to enhance the signal. Optimizing acquisition parameters is a key first step. This includes increasing the number of scans, as the signal-to-noise ratio improves with the square root of the number of scans.[13] Adjusting the relaxation delay (D1) and using a smaller flip angle (e.g., 30-45°) can also allow for more scans in a given time, thereby improving the signal.[13] Using a cryogenically cooled probe (CryoProbe) can significantly boost the signal-to-noise ratio by a factor of 3-4.[13]
Q3: My sample concentration is very low. Are there any specific techniques to get a better spectrum?
A3: For dilute samples, it is crucial to maximize the concentration as much as possible by using a minimal amount of high-quality deuterated solvent.[12] Ensure you are using clean NMR tubes and proper sample preparation techniques.[12] Advanced NMR techniques can also be beneficial. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment, which detects the more sensitive 1H nucleus, can be a more sensitive method than direct 13C detection for carbons with attached protons.[13]
Q4: Can experimental parameters other than the number of scans and relaxation delay be optimized?
A4: Yes, other parameters can be fine-tuned. The acquisition time (AQ) can be adjusted; a longer AQ can improve resolution but may not always lead to better signal-to-noise.[13] During data processing, applying a line broadening factor (e.g., 1-2 Hz) through an exponential window function can improve the signal-to-noise ratio at the expense of slightly broader peaks.[13]
NMR Parameter Optimization
The following diagram illustrates the relationship between key NMR parameters and their effect on signal intensity.
Caption: Key areas for optimizing 13C NMR signal intensity.
Quantitative Data Summary for NMR
| Parameter | Guideline for Optimization | Rationale | Reference |
| Number of Scans (NS) | Increase as needed (e.g., minimum of 1024) | S/N increases with the square root of NS. | [13] |
| Relaxation Delay (D1) | 2.0 s (can be shortened with smaller flip angle) | Allows for more scans in a given time without signal saturation. | [13] |
| Flip Angle | 30° - 45° | Enhances signal for carbons with long T1 relaxation times when using shorter D1. | [13] |
| Acquisition Time (AQ) | ~1.0 s | Balances resolution and time efficiency. | [13] |
| Sample Concentration | As high as solubility allows | Directly proportional to signal intensity. | [12] |
Experimental Protocol: Basic 1D 13C NMR Acquisition
This protocol provides a general procedure for setting up a 1D 13C NMR experiment for a sample like this compound.[13]
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable high-quality deuterated solvent (e.g., D2O, DMSO-d6) at the highest possible concentration.
-
Filter the sample into a clean 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim to optimize magnetic field homogeneity.
-
Tune and match the 13C and 1H channels of the probe.
-
-
Acquisition Parameter Setup (on Bruker systems, for example):
-
Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to encompass the expected chemical shift range for Cytarabine (e.g., 0-200 ppm).
-
Set the transmitter frequency offset to the center of the spectrum.
-
Set the acquisition time (AQ) to approximately 1.0 s.
-
Set the relaxation delay (D1) to 2.0 s.
-
Set the pulse angle to 30°.
-
Set the number of scans (NS) to a minimum of 1024; increase as necessary for adequate signal-to-noise.
-
-
Data Acquisition: Start the experiment.
-
Data Processing:
-
Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform on the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurofins.com [eurofins.com]
- 7. Cytarabine assay by HPLC- AppNote [mtc-usa.com]
- 8. Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cytarabine-13C3 Extraction from Tissues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the extraction of Cytarabine-13C3 from various tissue matrices.
Frequently Asked Questions (FAQs)
Q1: Why is tissue homogenization a critical step for accurate quantification of this compound?
A1: Effective homogenization is crucial as it ensures the complete disruption of the tissue structure and cell membranes to release the intracellular contents, including this compound.[1] An inefficient homogenization process can lead to incomplete extraction, resulting in low recovery and underestimation of the analyte concentration. The goal is to create a uniform suspension that allows for consistent and representative sampling for subsequent extraction steps.[1]
Q2: What are the most common methods for tissue homogenization?
A2: The most common methods include mechanical homogenization (e.g., bead beaters, rotor-stators), chemical homogenization (using lysis buffers with detergents), and physical methods like freeze-thawing.[1] Mechanical methods are often preferred for their efficiency and scalability, while enzymatic digestion may be required for tougher, more fibrous tissues like the heart or lung.[2]
Q3: How do I choose the right extraction method for this compound from tissue homogenates?
A3: The choice of extraction method depends on the complexity of the tissue matrix and the desired level of cleanliness of the final extract. The most common methods are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or an acid like trichloroacetic acid (TCA) is added to the homogenate to precipitate proteins.[3] While effective, it may result in a less clean extract with potential for matrix effects.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. It can provide a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Considered the gold standard for sample clean-up, SPE uses a solid sorbent to selectively bind the analyte or interferences.[4] For a polar compound like Cytarabine, cation-exchange SPE has been shown to be effective for extraction from plasma and can be adapted for tissue extracts.[5]
Q4: My recovery of this compound is consistently low. What are the potential causes?
A4: Low recovery can stem from several factors:
-
Inefficient Homogenization: The tissue may not be fully disrupted. Consider using a more rigorous homogenization technique or adding an enzymatic digestion step for fibrous tissues.
-
Analyte Degradation: Cytarabine can be degraded by the enzyme cytidine deaminase.[5] While less of a concern for the stable-labeled internal standard, ensuring samples are kept cold and processed quickly is crucial. For the unlabeled analyte, adding a deaminase inhibitor may be necessary.
-
Poor Extraction Efficiency: The chosen solvent or SPE sorbent may not be optimal for your specific tissue matrix. Re-evaluation of the extraction method is recommended.
-
Analyte Adsorption: Hydrophobic analytes can adsorb to plasticware. While Cytarabine is polar, this can still be a factor. Using low-adsorption tubes or adding a small amount of surfactant to buffers can help mitigate this.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of your results.[6] To minimize them:
-
Improve Sample Clean-up: Use a more selective extraction method like SPE to remove interfering endogenous components from the tissue matrix.
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components can reduce ion suppression.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Incomplete cell lysis during homogenization. | Increase homogenization time/intensity. Consider a different homogenization method (e.g., bead beater instead of rotor-stator). For tough tissues, pre-treat with enzymes like collagenase.[2] |
| Degradation of the analyte during sample processing. | Keep samples on ice at all times. Minimize time between homogenization, extraction, and analysis.[7] | |
| Incorrect SPE procedure (e.g., wrong conditioning/elution solvent). | Review the SPE protocol. Ensure solvents are fresh and of the correct pH and composition. | |
| High Variability Between Replicates | Inconsistent homogenization. | Ensure the tissue sample is fully and uniformly homogenized before taking an aliquot for extraction. |
| Pipetting errors with viscous homogenates. | Use positive displacement pipettes for highly viscous samples to ensure accurate volume transfer. | |
| Inconsistent SPE elution. | Ensure the SPE sorbent does not dry out between steps. Apply consistent, slow flow rates during sample loading and elution. | |
| Peak Tailing or Splitting in Chromatogram | Column contamination from insufficient sample clean-up. | Implement a more rigorous sample clean-up method (e.g., switch from PPT to SPE). Use a guard column to protect the analytical column.[8] |
| Injection of sample in a solvent stronger than the mobile phase. | Evaporate the final extract and reconstitute in a solvent that is the same or weaker than the initial mobile phase.[9] | |
| Extra-column dead volume. | Check all fittings and tubing for proper connections to minimize dead volume.[8] | |
| High Background or Interferences | Significant matrix effects from co-eluting endogenous compounds. | Improve the selectivity of the sample preparation by using SPE. Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned or use disposable, single-use products. |
Experimental Protocols & Methodologies
Protocol 1: Extraction of this compound from Soft Tissues (e.g., Liver, Kidney) using Protein Precipitation
This protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold Phosphate Buffered Saline (PBS).
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), resting the sample on ice for 1 minute between cycles.
-
Visually inspect to ensure no large tissue fragments remain.
-
-
Protein Precipitation:
-
Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing the appropriate concentration of your internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and centrifuge to pellet any remaining particulates before injection.
-
Data & Method Comparison Tables
Table 1: Comparison of Tissue Homogenization Techniques
| Technique | Principle | Suitable Tissues | Advantages | Disadvantages |
| Bead Beater | Mechanical disruption by high-speed agitation with beads. | Liver, Kidney, Spleen, Brain, Bone Marrow[2] | High throughput, effective for most tissues, reproducible. | Can generate heat, potentially degrading labile compounds. |
| Rotor-Stator | Mechanical shearing and tearing by a high-speed rotating probe. | Most soft tissues. | Scalable, efficient. | Can be difficult to clean, potential for cross-contamination. |
| Ultrasonication | High-frequency sound waves create cavitation to disrupt cells. | Small, soft tissue samples. | Good for small volumes, non-contact. | Generates significant heat, can be noisy. |
| Enzymatic Digestion | Enzymes (e.g., collagenase) break down the extracellular matrix. | Fibrous tissues (Lung, Heart)[2] | Gentle, effective for tough tissues. | Time-consuming, enzyme cost, potential for analyte degradation. |
Table 2: Comparison of Extraction Methods
| Method | Selectivity | Throughput | Typical Recovery | Matrix Effect Potential |
| Protein Precipitation (PPT) | Low | High | Moderate to High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Low | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | Moderate | High | Low |
Visualizations
References
- 1. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Cytarabine-13C3 Internal Standard Calibration Curve Issues
Welcome to the technical support center for troubleshooting calibration curve issues when using Cytarabine-13C3 as an internal standard in LC-MS/MS assays. This resource provides answers to frequently asked questions and detailed guides to help you identify and resolve common problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Cytarabine non-linear when using this compound as an internal standard?
A non-linear calibration curve, particularly when using a stable isotope-labeled internal standard (SIL-IS) like this compound, can stem from several factors. A common cause is that the analytical method may have inherent non-linear responses.[1][2] It is crucial to evaluate the curve with appropriate regression models.
Troubleshooting Steps:
-
Review Regression Model: A linear regression model with a 1/x or 1/x² weighting is common, but if non-linearity persists, a quadratic regression model might be more appropriate.[1][2] The choice of the model should be justified by the data.
-
Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response. If this is the case, you may need to extend the dilution of your upper limit of quantification (ULOQ) standard or adjust the detector settings.[1]
-
Investigate Isotopic Contribution: Verify the purity of your this compound internal standard. If the SIL-IS contains a significant percentage of the unlabeled analyte (Cytarabine), it can interfere with the measurement, especially at the lower limit of quantification (LLOQ).[3]
-
Assess for Contamination or Carryover: Inject a series of blank samples after the highest concentration standard to check for carryover in the LC system.[4] Contamination in the system can also contribute to non-linearity.[4][5]
Q2: What causes a variable or inconsistent signal for my this compound internal standard?
An inconsistent internal standard response across an analytical run can significantly impact the accuracy and precision of the results.[2]
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that the internal standard is added consistently and accurately to all samples, including calibration standards and QCs.[2] Automated liquid handlers should be checked for proper function.
-
Check for Sample Preparation Variability: Inconsistent extraction recovery of the internal standard can lead to signal variability.[6] Ensure that the sample preparation steps are well-controlled and reproducible.
-
Investigate Matrix Effects: Even with a co-eluting SIL-IS, severe and variable matrix effects can lead to inconsistent ionization and, therefore, a variable signal.[7][8][9] This is particularly true if the analyte and IS do not co-elute perfectly.[10]
-
Assess Internal Standard Stability: Confirm the stability of the this compound in the stock solution and in the final processed samples under the storage and analytical conditions.[7] Degradation of the internal standard will lead to a decreasing signal over time.
Q3: How can I investigate and mitigate matrix effects for Cytarabine analysis?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS bioanalysis.[3][7][8][9]
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.
-
Quantify Matrix Factor: A quantitative assessment can be performed by comparing the peak area of the analyte and internal standard in a post-extraction spiked sample to that in a neat solution.[8]
-
Improve Chromatographic Separation: Modifying the LC method to better separate Cytarabine and this compound from interfering matrix components is a primary strategy to reduce matrix effects.[8]
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a larger portion of the matrix components before analysis.[6][11]
Q4: My accuracy and precision values are out of range. What are the potential causes?
Inaccurate or imprecise results are often a symptom of the issues described above.
Troubleshooting Steps:
-
Systematic Investigation: Start by examining the performance of the calibration curve. A high-quality curve is the foundation for accurate quantification.
-
Internal Standard Performance: As discussed in Q2, inconsistent IS response is a major contributor to poor precision.
-
Sample Preparation: Inconsistent recovery during sample preparation can lead to high variability.[6]
-
Cross-Contamination: Ensure there is no cross-contamination between samples or from the environment.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for calibration curves in bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (%RE) | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Calibration Standards | At least 75% of the non-zero standards should meet the accuracy criteria. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a Primary Stock Solution of Cytarabine: Accurately weigh a known amount of Cytarabine and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a Primary Stock Solution of this compound: Prepare a stock solution of the internal standard in a similar manner (e.g., 1 mg/mL).
-
Prepare Intermediate and Working Standard Solutions: Serially dilute the primary stock solution of Cytarabine to prepare a series of working standard solutions that cover the desired calibration range.
-
Prepare an Internal Standard Working Solution: Dilute the primary stock solution of this compound to the final concentration that will be used in the assay.
-
Prepare Calibration Standards: To a fixed volume of blank matrix (e.g., plasma), add a constant volume of the this compound working solution and varying volumes of the Cytarabine working standard solutions to create a series of calibration standards.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Protocol 2: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Cytarabine and this compound in the final mobile phase composition at two concentration levels (low and high).
-
Set B (Post-Extraction Spike): Extract blank matrix samples and then spike the extracts with Cytarabine and this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with Cytarabine and this compound at the low and high concentrations before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Evaluate the Results: An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The recovery should be consistent across the concentration levels.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound calibration curve issues.
This guide provides a structured approach to troubleshooting common issues with this compound internal standard calibration curves. For further assistance, please consult your instrument's user manual or contact your service provider.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. zefsci.com [zefsci.com]
- 5. LCMS Troubleshooting: Increasing Quantification on Standards - Chromatography Forum [chromforum.org]
- 6. simbecorion.com [simbecorion.com]
- 7. waters.com [waters.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
dealing with co-eluting peaks in Cytarabine-13C3 analysis
Here is a technical support center for troubleshooting co-eluting peaks in Cytarabine-13C3 analysis.
Technical Support Center: this compound Analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to co-eluting peaks in the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Cytarabine and its stable isotope-labeled (SIL) internal standard, this compound.
Troubleshooting Guides
This section provides systematic approaches to common co-elution problems in a question-and-answer format.
Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see Cytarabine and this compound. How can I confirm co-elution?
A1: A distorted peak shape is a common indicator of co-elution.[1] To confirm if you have overlapping peaks, you should perform a peak purity analysis.
-
Using a Diode Array Detector (DAD/PDA): A DAD can acquire UV spectra across the entire peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical.[2] Differences in the spectra indicate the presence of more than one compound.[2]
-
Using a Mass Spectrometer (MS): An MS detector is a powerful tool for diagnosing co-elution.[1][2] By examining the mass spectra across the peak's profile, you can identify different m/z values. If the ratio of the mass ions for Cytarabine and this compound changes from the leading edge to the tailing edge of the peak, it confirms incomplete separation.
Q2: My this compound internal standard does not perfectly co-elute with the unlabeled Cytarabine, leading to variable results. How can I fix this?
A2: While SIL internal standards are designed to co-elute with the analyte, slight differences in retention time can occur, a phenomenon known as the deuterium isotope effect when using deuterium-labeled standards.[3] This can expose the analyte and the internal standard to different degrees of ion suppression or enhancement, compromising data accuracy.[3][4] To resolve this, you must optimize the chromatographic method to bring the retention times closer together.
Troubleshooting Steps:
-
Adjust Mobile Phase Gradient: Decrease the slope of the gradient in the region where the compounds elute.[5] A shallower gradient increases the interaction time with the stationary phase and can improve the resolution of closely eluting peaks.
-
Lower the Flow Rate: Reducing the flow rate can enhance peak resolution, although it will increase the analysis time.[6]
-
Optimize Column Temperature: Lowering the column temperature can increase retention and improve peak resolution.[6] Conversely, sometimes a higher temperature can alter selectivity and resolve peaks.[7] Experiment within the stability limits of your analyte and column.[6]
-
Change Mobile Phase Composition: If using acetonitrile as the organic modifier, consider switching to methanol, or vice-versa.[5] This change in solvent selectivity can alter the elution order or improve the separation of the analyte and its SIL internal standard.
Q3: I am observing interference from an endogenous compound, likely the isobaric nucleoside cytidine. How can I separate it from my Cytarabine peak?
A3: The quantitative analysis of Cytarabine is challenging due to the presence of cytidine, an isobaric endogenous compound that can interfere with the measurement.[8][9][10] Achieving chromatographic separation is critical.
Recommended Strategies:
-
Column Selection: The polarity of Cytarabine makes conventional C18 columns sometimes ineffective.[8] Consider using a column designed for polar analytes, such as a high-strength silica (HSS) T3 column, which has been shown to provide adequate separation from cytidine.[8][9]
-
Ion-Pairing Chromatography: An alternative approach for retaining and separating very hydrophilic compounds like Cytarabine is to use ion-pairing reagents in the mobile phase with a conventional reversed-phase column.[11]
-
Sample Preparation: Employ a selective sample extraction method. Cation-exchange solid-phase extraction (SPE) has been successfully used to extract Cytarabine from plasma and can help remove interfering matrix components.[8][9]
Frequently Asked Questions (FAQs)
Q4: Why is the co-elution of a SIL internal standard with its analyte so important?
A4: The primary purpose of a stable isotope-labeled internal standard is to compensate for variations during sample preparation and, crucially, for matrix effects during ionization in the MS source.[3] Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the analyte. If the SIL internal standard co-elutes perfectly with the analyte, it will experience the same matrix effects, allowing for an accurate and precise ratio measurement.[3] If they do not co-elute, the differential matrix effects can lead to inaccurate quantification.[3]
Q5: Besides cytidine, what are other potential sources of co-eluting peaks in Cytarabine analysis?
A5: Other potential sources include:
-
Metabolites: Cytarabine is metabolized to Ara-U.[12] While not isobaric, high concentrations could potentially interfere chromatographically if the separation method is not optimized.
-
Co-administered Drugs: In clinical settings, patients are often on multiple medications.[13] These drugs or their metabolites could potentially co-elute.
-
Matrix Components: Components from biological matrices like plasma or urine can co-elute and cause interference or ion suppression.
Q6: Can mass spectrometry resolve co-eluting peaks without chromatographic separation?
A6: Yes, to an extent. If the co-eluting compounds have different mass-to-charge ratios (m/z), the mass spectrometer can distinguish them. This is a key advantage of LC-MS.[14] However, this does not apply to isobaric interferences like cytidine, which has the same mass as Cytarabine.[8] Furthermore, even if the peaks have different masses, co-elution can still lead to ion suppression, where the presence of one compound affects the ionization efficiency of the other, leading to inaccurate quantification.[4][15] Therefore, good chromatographic separation is always the primary goal.
Data and Protocols
Data Presentation
Table 1: Example LC-MS/MS Parameters for Cytarabine Analysis This table summarizes typical starting parameters gathered from various published methods.[12][13][16]
| Parameter | Setting | Source |
| LC Column | Synergi Hydro-RP (150x2.0mm, 4µm) | [13] |
| HSS T3 (100x2.1mm, 1.8µm) | [8][9] | |
| Mobile Phase A | 2mM Ammonium Acetate, 0.5% Formic Acid in Water | [13] |
| Mobile Phase B | Acetonitrile | [13] |
| Flow Rate | 0.5 mL/min | [13] |
| Ionization Mode | ESI Positive or Negative | [12][13] |
| MRM Transition (Cytarabine) | 244.0 > 112.0 (Positive Mode) | [16] |
| 242 > 109 (Negative Mode) | [12] | |
| MRM Transition (this compound) | 245 > 113 (Negative Mode, example) | [12] |
Table 2: Troubleshooting Chromatographic Parameters to Improve Resolution This table outlines parameters to adjust and their expected impact on peak separation.[5][6][7]
| Parameter Adjusted | Action | Expected Outcome on Resolution | Potential Drawback |
| Gradient Slope | Decrease slope (make shallower) | Increase | Longer run time |
| Flow Rate | Decrease | Increase | Longer run time, broader peaks |
| Temperature | Decrease or Increase | May increase or decrease | Analyte stability, column pressure |
| Organic Solvent | Switch (e.g., ACN to MeOH) | Change in selectivity, may increase | Re-equilibration needed |
| Column Chemistry | Switch to a different stationary phase | Significant change in selectivity | Method re-validation required |
Experimental Protocols
Protocol 1: Systematic Optimization of Chromatographic Separation
This protocol provides a step-by-step method for resolving co-eluting peaks.
-
Establish a Baseline: Run your current method with a system suitability sample to document the initial resolution (or lack thereof).
-
Optimize the Gradient:
-
If peaks are eluting very early, decrease the initial percentage of the organic mobile phase (e.g., %B).
-
To improve separation of closely eluting peaks, create a shallower gradient segment around the retention time of Cytarabine. For example, if the peaks elute at 40% B, modify the gradient to ramp very slowly from 35% to 45% B.[5]
-
-
Adjust Flow Rate and Temperature:
-
Evaluate Mobile Phase Selectivity:
-
If resolution is still poor, prepare a new mobile phase B using methanol instead of acetonitrile.[5]
-
Repeat the gradient optimization steps. This change can significantly alter the selectivity of the separation.
-
-
Consider a New Column: If the above steps fail, the co-eluting compounds may not be resolvable with the current column chemistry. Select a new column with a different stationary phase (e.g., switching from a standard C18 to an aqueous C18 or a phenyl-hexyl phase).
Protocol 2: Sample Preparation via Protein Precipitation
This is a common and rapid method for sample cleanup.[12][13]
-
Sample Aliquot: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add the working solution of this compound.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or methanol containing 1% formic acid) to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Inject: Inject the final sample into the LC-MS/MS system.
Visualizations
Caption: A decision-making workflow for identifying and resolving co-eluting peaks.
Caption: Key factors influencing chromatographic resolution and the parameters used to control them.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. waters.com [waters.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. An ion-pairing liquid chromatography/tandem mass spectrometric method for the determination of cytarabine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofins.com [eurofins.com]
- 13. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: High-Throughput Cytarabine-¹³C₃ Screening
Welcome to the technical support center for method refinement in high-throughput Cytarabine-¹³C₃ screening. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Cytarabine-¹³C₃ in high-throughput screening?
A1: Cytarabine-¹³C₃ is a stable isotope-labeled version of Cytarabine (Ara-C). In high-throughput screening (HTS), it is primarily used as an internal standard for quantifying the uptake, metabolism, and pharmacodynamic effects of unlabeled Cytarabine in cancer cell lines using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its key advantage is that it is chemically identical to Cytarabine, ensuring it behaves similarly during sample preparation and analysis, but its heavier mass allows it to be distinguished by the mass spectrometer. This enables precise and accurate quantification of the unlabeled drug.[1][2]
Q2: Why use a stable isotope-labeled compound instead of a radiolabeled one for HTS?
A2: Stable isotope labeling offers several advantages over radiolabeling in an HTS setting. Firstly, it eliminates the safety concerns and regulatory hurdles associated with handling and disposing of radioactive materials.[2] This simplifies the experimental setup and reduces costs. Secondly, stable isotopes do not decay, providing greater long-term stability for compounds and standards.[1] Lastly, LC-MS/MS detection of stable isotope-labeled compounds is highly sensitive and specific, allowing for robust quantification in complex biological matrices.[2][3]
Q3: What are the critical parameters to optimize for a successful high-throughput Cytarabine-¹³C₃ cellular uptake assay?
A3: Key parameters to optimize include:
-
Cell Seeding Density: Ensure a consistent number of cells per well to normalize uptake results.
-
Incubation Time: Determine the optimal time for measurable uptake without reaching saturation.
-
Cytarabine Concentration: Use a concentration range that allows for the determination of dose-dependent effects.
-
Washing Steps: Efficiently remove extracellular drug without causing premature cell lysis.
-
Lysis Buffer Composition: Ensure complete cell lysis to release intracellular contents for analysis.
-
LC-MS/MS Conditions: Optimize chromatographic separation and mass spectrometer settings for sensitive and specific detection of both Cytarabine and Cytarabine-¹³C₃.[4][5]
Q4: Can I use Cytarabine-¹³C₃ to study drug metabolism in an HTS format?
A4: Yes, Cytarabine-¹³C₃ can be used to trace the metabolic fate of Cytarabine. By incubating cells with unlabeled Cytarabine and using Cytarabine-¹³C₃ as an internal standard, you can quantify the formation of its metabolites, such as Cytarabine triphosphate (Ara-CTP), the active form of the drug. This can provide insights into the activity of enzymes involved in Cytarabine's metabolic pathway.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your high-throughput Cytarabine-¹³C₃ screening experiments.
Low Signal or No Detection of Cytarabine/Cytarabine-¹³C₃
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure the chosen lysis buffer is effective for your cell line. You can test different lysis buffers or add a sonication step to improve cell disruption. |
| Degradation of Cytarabine | Cytarabine can be deaminated to the inactive uracil arabinoside.[4][6] Ensure samples are processed quickly and kept on ice. Consider adding a cytidine deaminase inhibitor, such as tetrahydrouridine, to your samples immediately after collection.[4][6] |
| Poor Ionization in Mass Spectrometer | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature. Ensure the mobile phase composition is amenable to good ionization.[7] |
| Suboptimal Chromatographic Separation | Verify that your LC method effectively separates Cytarabine from other cellular components that might cause ion suppression. Adjust the gradient, flow rate, or column chemistry as needed.[4][8] |
| Instrument Contamination | Run a blank injection to check for system contamination. If necessary, clean the ion source and perform system flushes.[7] |
High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Numbers | Ensure homogenous cell seeding by thoroughly resuspending cells before plating. Use an automated cell counter for accuracy. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with media to create a humidity barrier. |
| Inaccurate Liquid Handling | Calibrate and regularly maintain multichannel pipettes or automated liquid handlers to ensure precise and accurate dispensing of cells, compounds, and reagents. |
| Incomplete Washing | Inconsistent removal of extracellular drug can lead to variability. Automate the washing steps if possible to ensure uniformity across the plate. |
Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Description | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting compounds from the cell lysate can interfere with the ionization of Cytarabine and Cytarabine-¹³C₃, leading to inaccurate quantification.[9][10][11] | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate Cytarabine from interfering matrix components.[11] 2. Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[4] 3. Dilution: Dilute the sample to reduce the concentration of matrix components, though this may impact sensitivity. 4. Use a Stable Isotope-Labeled Internal Standard: Cytarabine-¹³C₃ helps to compensate for matrix effects as it is affected similarly to the unlabeled analyte.[11] |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for Cytarabine.
Table 1: In Vitro Efficacy of Cytarabine in Leukemia Cell Lines
| Cell Line | IC₅₀ (nM) | Reference |
| HL-60 | ~2500 | [12] |
| CCRF-CEM | Varies with combination | [13] |
| Jurkat | Varies with combination | [13] |
Table 2: LC-MS/MS Parameters for Cytarabine Quantification
| Parameter | Value | Reference |
| Linear Range | 0.500 - 500 ng/mL | [4][6] |
| Intra-day Precision (%RSD) | < 15% | [4][8] |
| Inter-day Precision (%RSD) | < 15% | [4][8] |
| Accuracy (%Bias) | Within ±15% | [4][8] |
Experimental Protocols
High-Throughput Cellular Uptake Assay for Cytarabine
This protocol describes a method for measuring the cellular uptake of Cytarabine in a 96-well format using Cytarabine-¹³C₃ as an internal standard for LC-MS/MS analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Unlabeled Cytarabine
-
Cytarabine-¹³C₃ (for internal standard)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer)
-
Acetonitrile with 0.1% formic acid
-
Automated liquid handler or multichannel pipettes
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of unlabeled Cytarabine and serially dilute to the desired concentrations.
-
Remove the culture medium from the wells.
-
Add the Cytarabine solutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired time period (e.g., 30 minutes) at 37°C.
-
-
Cell Washing:
-
Aspirate the drug-containing medium.
-
Wash the cells three times with 200 µL of ice-cold PBS per well to remove extracellular drug.
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the final PBS wash.
-
Add 50 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10 minutes with gentle shaking.
-
Add 150 µL of acetonitrile containing the Cytarabine-¹³C₃ internal standard to each well to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Separate Cytarabine and Cytarabine-¹³C₃ using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify the parent ions and their corresponding product ions for both unlabeled Cytarabine and Cytarabine-¹³C₃ using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of Cytarabine to Cytarabine-¹³C₃.
-
Determine the concentration of intracellular Cytarabine using a standard curve.
-
Normalize the data to the cell number or protein concentration per well.
-
Visualizations
Caption: Metabolic activation pathway of Cytarabine (Ara-C).
Caption: High-throughput screening workflow for Cytarabine uptake.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. metsol.com [metsol.com]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cross-Validation of Cytarabine Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cytarabine, a cornerstone chemotherapy agent, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comprehensive comparison of the two primary analytical methods for cytarabine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide also outlines a general protocol for the cross-validation of these methods, ensuring data integrity and comparability across different laboratories and studies.
The use of a stable isotope-labeled internal standard, such as Cytarabine-13C3, is a common practice, particularly in LC-MS/MS, to improve the accuracy and precision of the quantification. This guide will focus on methods applicable to the quantification of cytarabine, which inherently involves the robust performance of its corresponding internal standard.
Comparative Analysis of Quantification Methods
The choice of an analytical method for cytarabine quantification depends on several factors, including the required sensitivity, the complexity of the biological matrix, available equipment, and the specific goals of the study. Below is a summary of the performance characteristics of LC-MS/MS and HPLC-UV methods based on published validation data.
Table 1: Performance Comparison of Cytarabine Quantification Methods
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.5 - 500 ng/mL[1][2][3] | 16.2 - 97.5 µg/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2][3] | 1.65 - 16.2 µg/mL[5] |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL[1][2][3] | 97.5 µg/mL[4][5] |
| Intra-day Precision (%RSD) | < 15%[1][2][3] | < 1%[4][5] |
| Inter-day Precision (%RSD) | < 15%[1][2][3] | < 1%[4][5] |
| Accuracy (%Bias) | Within ±15%[1][2][3] | Within ±2%[5] |
| Sample Volume | Typically 50 µL of plasma[1][2] | Varies, can be higher than LC-MS/MS |
| Selectivity | High (mass-based detection) | Moderate (chromatographic separation) |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the quantification of cytarabine in human plasma using LC-MS/MS and HPLC-UV.
LC-MS/MS Method Protocol
This protocol is a synthesized example based on common practices in the field.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 10 µL of this compound internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cytarabine: m/z 244.1 → 112.1
-
This compound: m/z 247.1 → 115.1
-
HPLC-UV Method Protocol
This protocol is a generalized example based on published methods.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute cytarabine with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile in isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 273 nm.
Cross-Validation of Bioanalytical Methods
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies to ensure the comparability of the data.[6] The process should be guided by regulatory guidelines such as the ICH M10 Bioanalytical Method Validation.[7][8][9][10][11]
General Cross-Validation Protocol:
-
Selection of Validation Samples: A minimum of three batches of quality control (QC) samples at low, medium, and high concentrations, and a set of at least 30 incurred study samples should be analyzed by both methods.
-
Analysis: The selected samples are analyzed using both the reference method and the comparator method.
-
Data Evaluation: The concentration data obtained from both methods are statistically compared. The difference between the results from the two methods should be within a predefined acceptance criterion, typically ±20% for at least 67% of the samples.
Mandatory Visualizations
Cytarabine's Mechanism of Action
Cytarabine is a pyrimidine nucleoside analog that primarily acts as an antimetabolite. After cellular uptake, it is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural substrate dCTP for incorporation into DNA, leading to the termination of DNA chain elongation and inhibition of DNA synthesis.
Figure 1: Simplified signaling pathway of Cytarabine's mechanism of action.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods.
Figure 2: General workflow for the cross-validation of bioanalytical methods.
References
- 1. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Head-to-Head Comparison of Internal Standards for Cytarabine Quantification: Why a Stable Isotope-Labeled Approach Offers Superior Performance
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the crucial chemotherapeutic agent cytarabine, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison of the stable isotope-labeled internal standard, Cytarabine-13C3, with other commonly used non-labeled internal standards. By examining supporting experimental data and detailed methodologies, we will demonstrate the clear advantages of using a stable isotope-labeled internal standard in mitigating analytical variability and ensuring the highest data quality.
In the complex milieu of biological matrices such as plasma and urine, the accurate quantification of therapeutic agents by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fraught with challenges. Matrix effects, variable extraction recoveries, and instrument fluctuations can all introduce significant bias and imprecision. The use of an internal standard (IS) is indispensable for correcting these variations. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while its physicochemical properties remain virtually identical. This near-perfect analogy ensures that the SIL-IS experiences the same degree of matrix-induced ion suppression or enhancement, and similar extraction recovery as the analyte, leading to more accurate and precise quantification.[2][3]
Alternatives to SIL internal standards include structurally similar compounds or compounds with different physicochemical properties. While more readily available and less expensive, these non-labeled internal standards often fail to adequately compensate for the analytical variability encountered in complex biological samples.
Quantitative Performance: A Comparative Analysis
To illustrate the performance differences between this compound and non-labeled internal standards, we have summarized key validation parameters from published bioanalytical methods. The following tables present a compilation of data for cytarabine assays using this compound, Paracetamol, and Cladribine as internal standards.
It is important to note that the following data is collated from separate studies and does not represent a direct head-to-head comparison within a single experiment. However, the collective evidence strongly supports the superior performance of the stable isotope-labeled internal standard.
Table 1: Performance Characteristics of a Cytarabine LC-MS/MS Assay Using this compound Internal Standard
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.500 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Bias | Well below 15% |
| Precision | Intra-day RSD | Well below 15% |
| Inter-day RSD | Well below 15% | |
| Matrix Effect | Compensation | Effectively compensated |
Data compiled from a study describing a validated LC-MS/MS method for cytarabine in human plasma.[4][5][6]
Table 2: Performance Characteristics of Cytarabine LC-MS/MS Assays Using Non-Labeled Internal Standards
| Internal Standard | Validation Parameter | Performance Metric | Result |
| Paracetamol | Linearity | Concentration Range | 5 - 4000 ng/mL (for co-analyte) |
| Correlation Coefficient (r²) | ≥ 0.997 | ||
| Accuracy & Precision | Mean RSD | ≤ 6.84% | |
| Recovery | Range | 88.67% to 112.18% | |
| Matrix Effect | No matrix effects identified | ||
| Cladribine | Linearity | Concentration Range | 20 - 2500 ng/mL |
| Accuracy & Precision | Intra- and Inter-day Precision | < 15% | |
| Relative Standard Deviation | Within ±15% |
Data for Paracetamol compiled from a study on the simultaneous quantification of tipiracil and trifluridine.[7] Data for Cladribine compiled from a study on the simultaneous determination of clofarabine and cytarabine.[8]
While the non-labeled internal standards demonstrate acceptable performance according to regulatory guidelines, the use of a SIL-IS like this compound provides a higher degree of confidence in the data by minimizing the potential for uncorrected matrix effects and recovery variability. The identical chemical nature of this compound to the analyte ensures that it tracks the analyte's behavior more closely than any structural analog.
Experimental Protocols
To provide a practical context for this comparison, we present detailed methodologies for the quantification of cytarabine using both a stable isotope-labeled and a non-labeled internal standard.
Experimental Protocol 1: Quantification of Cytarabine in Human Plasma using this compound Internal Standard
This protocol is based on a validated sensitive LC-MS/MS method for the determination of cytarabine in human plasma.[4][5][6]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Perform a cation-exchange solid-phase extraction to isolate cytarabine and the internal standard.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: High strength silica T3 column (e.g., 100 × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Run Time: Approximately 5 minutes.
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Cytarabine Transition: m/z [Parent Ion] → [Product Ion]
-
This compound Transition: m/z [Parent Ion + 3] → [Product Ion]
-
Experimental Protocol 2: Quantification of Cytarabine in Plasma using a Non-Labeled Internal Standard (e.g., Paracetamol)
This protocol is adapted from a method for the simultaneous quantification of multiple analytes in plasma.[7]
1. Sample Preparation (Protein Precipitation)
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution (Paracetamol).
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge the sample.
-
Inject a portion of the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 column (e.g., Waters BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic mixture of methanol and water with 0.1% formic acid (e.g., 80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Run Time: Approximately 4 minutes.
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Cytarabine Transition: m/z [Parent Ion] → [Product Ion]
-
Paracetamol Transition: m/z 152.1 → 110.1
-
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams created using Graphviz illustrate the bioanalytical workflow and the logical relationship behind the superiority of stable isotope-labeled internal standards.
Figure 1: A generalized workflow for the bioanalysis of cytarabine.
Figure 2: Logical comparison of internal standard types.
Conclusion
The robust and accurate quantification of cytarabine in biological matrices is paramount for its clinical and pharmacological research. While various internal standards can be employed in LC-MS/MS assays, the evidence overwhelmingly supports the superiority of a stable isotope-labeled internal standard like this compound. Its ability to perfectly mimic the analyte throughout the analytical process provides unparalleled compensation for matrix effects and other sources of variability. This leads to higher accuracy and precision, ensuring the generation of reliable and defensible data. For researchers and drug development professionals where data integrity is of the utmost importance, the use of this compound is a sound scientific investment that elevates the quality and confidence in bioanalytical results.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
- 8. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cytarabine-13C3 Incorporation into DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately validating the incorporation of nucleoside analogs like Cytarabine-13C3 into cellular DNA is critical for mechanistic studies and drug efficacy assessment. This guide provides a comparative overview of methodologies, focusing on the robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, and contrasts it with alternative techniques.
Data Presentation: Comparison of Validation Methods
The following table summarizes the key performance characteristics of different methods used to validate the incorporation of nucleoside analogs into DNA.
| Method | Principle | Sensitivity | Specificity | Quantitative | Throughput | Key Limitations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of enzymatically digested DNA nucleosides by LC, followed by mass-based identification and quantification of the 13C-labeled cytarabine nucleoside.[1][2][3] | Very High | Very High (based on mass-to-charge ratio and fragmentation pattern) | Yes | Moderate to High | Requires specialized equipment and expertise. |
| Radioisotope Labeling (e.g., with ³H-Cytarabine) | Incorporation of a radiolabeled analog, followed by quantification of radioactivity in isolated DNA.[4] | High | Moderate (does not distinguish from unincorporated radiolabel if DNA purification is incomplete) | Yes | Low | Involves handling of radioactive materials, time-consuming.[5][6] |
| Immunofluorescence (using antibodies for analogs like BrdU) | Incorporation of a halogenated nucleoside analog, followed by detection with a specific antibody and fluorescence microscopy.[5][6][7] | High | High (for the specific analog) | Semi-quantitative | High | Requires DNA denaturation, which can disrupt cell and tissue structure. Not directly applicable to non-halogenated, isotopically labeled analogs like this compound.[5][7] |
Experimental Protocols
Key Experiment: Validation of this compound Incorporation by LC-MS/MS
This protocol outlines the major steps for the sensitive and specific detection of this compound incorporated into the DNA of treated cells.
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired density.
-
Introduce this compound to the cell culture medium at the desired concentration and for the specified duration.
-
Harvest the cells and wash thoroughly to remove any unincorporated drug.
2. Genomic DNA Extraction and Purification:
-
Isolate genomic DNA from the treated cells using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.
-
Ensure high purity of the DNA to avoid interference from RNA and proteins. Quantify the extracted DNA using a spectrophotometer.
3. Enzymatic Digestion of DNA:
-
Digest the purified DNA into individual nucleosides using a cocktail of enzymes. A common combination includes nuclease P1, followed by alkaline phosphatase. This ensures the complete breakdown of the DNA backbone.
4. Sample Preparation for LC-MS/MS:
-
Following digestion, precipitate the proteins (enzymes) from the sample, for example, by adding cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated protein and collect the supernatant containing the nucleosides.
-
Dry the supernatant under vacuum and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
5. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography method, typically a C18 reverse-phase column.[8]
-
The mass spectrometer is set up to specifically detect and fragment the protonated molecules of natural deoxycytidine and 13C3-labeled cytarabine.
-
The incorporation of this compound is confirmed by detecting the specific mass transition of the labeled compound. Quantification is achieved by comparing the signal intensity of the labeled analyte to that of a known concentration of an internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the validation of this compound incorporation into DNA using LC-MS/MS.
Caption: Workflow for validating this compound incorporation into DNA.
Signaling Pathway Context
Cytarabine, a pyrimidine analog, exerts its cytotoxic effects by incorporating into DNA, which ultimately inhibits DNA synthesis and repair. The diagram below illustrates the cellular uptake and metabolic activation pathway leading to its incorporation.
Caption: Metabolic activation and mechanism of action of Cytarabine.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of Cytarabine Utilizing ¹³C₃-Labeled Internal Standards
This guide provides a comparative overview of various analytical methodologies for the quantification of cytarabine, a critical anti-leukemic agent, with a focus on methods employing stable isotope-labeled internal standards like Cytarabine-¹³C₃. The data presented is compiled from established and validated bioanalytical methods to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical protocols.
The accurate quantification of cytarabine in biological matrices is paramount for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[1][2] The use of a stable isotope-labeled internal standard, such as Cytarabine-¹³C₃, is a widely accepted approach to minimize analytical variability and enhance the accuracy and precision of the results. This guide outlines and compares the performance of different analytical techniques, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a prevalent and highly sensitive method for this purpose.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for cytarabine quantification. While a direct inter-laboratory comparison study for Cytarabine-¹³C₃ has not been formally published, this guide synthesizes data from multiple independent validations to provide a comparative perspective.
Table 1: Comparison of LC-MS/MS Methodologies
| Parameter | Method A | Method B | Method C |
| Matrix | Human and Dog Plasma, Urine | Human Plasma | Human Urine |
| Internal Standard | Cytarabine-¹³C₃, Ara-U-¹³C,¹⁵N₂ | Not Specified | Levodopa |
| Sample Preparation | Protein Precipitation | Cation-Exchange Solid Phase Extraction (SPE) | One-Step Extraction |
| Linearity Range | 50 - 5000 ng/mL[3] | 0.5 - 500 ng/mL[4][5] | Not Specified |
| Intra-day Precision (%CV) | ≤ 12.47%[3] | < 15% | Not Specified |
| Inter-day Precision (%CV) | ≤ 10.69%[3] | < 15% | Not Specified |
| Accuracy | Within 13.12% of nominal[3] | Within 15% of nominal[4][5] | Not Specified |
| Mass Spectrometry | API 4000, ESI⁻ | Triple Quadrupole, ESI⁺ | Triple Quadrupole, ESI⁺ |
| MRM Transitions (Cytarabine) | 242 → 109[3] | 244.0 → 112.0[1] | 244.0 → 112.0[6] |
| MRM Transitions (IS) | 245 → 113 (Cytarabine-¹³C₃)[3] | Not Specified | 198.0 → 152.0 (Levodopa)[6] |
Table 2: Comparison of HPLC Methodologies
| Parameter | Method D | Method E |
| Matrix | Blood Plasma | Bulk and Infusion Formulation |
| Technique | RP-HPLC | RP-HPLC |
| Detector | UV (254 nm)[7] | PDA (240 nm)[8] |
| Linearity Range | Not Specified | 16.2 - 97.5 µg/mL |
| Accuracy | Not Specified | 100.4%[8] |
| Precision (%RSD) | Not Specified | 0.2[8] |
Experimental Protocols
LC-MS/MS Method A: For Plasma and Urine
This method is designed for the sensitive determination of Cytarabine and its metabolite Ara-U.
-
Sample Preparation: Protein precipitation is performed using an appropriate organic solvent. Cytarabine-¹³C₃ is added as the internal standard prior to precipitation to correct for matrix effects and extraction variability.[3]
-
Chromatography: An API 4000 LC-MS/MS system is utilized. The specific column and mobile phase composition are optimized to achieve separation from endogenous interferences.
-
Mass Spectrometry: Detection is carried out using electrospray ionization in negative mode (ESI⁻) with Multiple Reaction Monitoring (MRM). The monitored ion transitions are m/z 242 → 109 for Cytarabine and m/z 245 → 113 for Cytarabine-¹³C₃.[3]
LC-MS/MS Method B: For Human Plasma
This highly sensitive method is suitable for pharmacokinetic studies with low cytarabine doses.
-
Sample Stabilization: To prevent enzymatic degradation of cytarabine by cytidine deaminase, whole blood samples are stabilized with tetrahydrouridine immediately after collection.[4][5]
-
Sample Preparation: Cation-exchange solid-phase extraction (SPE) is employed to extract cytarabine from a small volume (50 µL) of human plasma.[4][5]
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) on a high-strength silica T3 column is used to achieve adequate separation from the isobaric endogenous compound, cytidine, within a short run time.[4][5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization source in positive mode (ESI⁺) is used for detection.[4][5]
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the bioanalysis of cytarabine.
Caption: General workflow for cytarabine quantification using LC-MS/MS with an internal standard.
Caption: Key parameters for bioanalytical method validation and inter-laboratory comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofins.com [eurofins.com]
- 4. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
The Gold Standard Debate: Cytarabine-13C3 vs. Deuterium-Labeled Cytarabine for Pharmacokinetic Studies
A detailed comparison for researchers, scientists, and drug development professionals in the precise quantification of cytarabine.
In the landscape of pharmacokinetic (PK) studies, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical data. For the antimetabolite drug cytarabine, stable isotope-labeled (SIL) internal standards are the preferred choice for liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides an in-depth comparison of two commonly used SILs: Cytarabine-13C3 and deuterium-labeled cytarabine, offering a critical evaluation of their performance based on available experimental data.
At a Glance: Performance Comparison
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis as they share a high degree of physicochemical similarity with the analyte, allowing for effective compensation of variability during sample preparation and analysis.[1][2] However, the choice between carbon-13 (¹³C) and deuterium (²H) labeling can have significant implications for assay performance.
| Parameter | This compound | Deuterium-Labeled Cytarabine | Rationale |
| Co-elution with Analyte | Excellent | Variable | ¹³C labeling results in a negligible mass difference, ensuring near-perfect co-elution with the unlabeled analyte. Deuterium labeling, due to a more significant mass difference, can lead to a chromatographic shift (isotope effect), potentially compromising accurate correction for matrix effects. |
| Isotopic Stability | High | Generally High | The carbon-carbon bonds in ¹³C-labeled compounds are highly stable. While C-²H bonds are also stable, there is a theoretical possibility of back-exchange in certain biological or analytical conditions, although this is rare for cytarabine. |
| Matrix Effect Compensation | Superior | Good to Variable | Near-perfect co-elution ensures that both the analyte and the internal standard experience identical matrix effects, leading to more accurate and precise quantification. Any chromatographic separation with a deuterated standard can lead to differential ion suppression or enhancement. |
| Commercial Availability | Readily Available | Readily Available | Both forms of labeled cytarabine are commercially available from various suppliers. |
| Cost | Generally Higher | Generally Lower | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. |
In-Depth Analysis: Experimental Data and Methodologies
This compound as an Internal Standard
A sensitive LC-MS/MS method for the determination of cytarabine and its metabolite Ara-U in human and dog plasma and urine utilized Ara-C ¹³C₃ as the internal standard.[3] The validation of this method demonstrated excellent performance characteristics.
Summary of Validation Data for Cytarabine Quantification using this compound IS [3]
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Concentration Range | 50 - 5000 ng/mL |
| Accuracy (Nominal %) | Within 7.52% |
| Precision (CV%) at LLOQ | ≤ 11.27% |
| Precision (CV%) at other levels | ≤ 7.40% |
| Intra-day & Inter-day Accuracy | Within 13.12% for Low QC |
| Intra-day & Inter-day Precision | ≤ 12.47% CV for Low QC |
Experimental Protocol: LC-MS/MS with this compound IS [3]
-
Sample Preparation: Simple protein precipitation.
-
Internal Standard: Ara-C ¹³C₃.
-
Instrumentation: API 4000 LC-MS/MS system.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Cytarabine: 242 → 109
-
Ara-C ¹³C₃: 245 → 113
-
Deuterium-Labeled Cytarabine as an Internal Standard
While a specific study with comprehensive validation data for a deuterium-labeled cytarabine internal standard was not identified, the general principles and potential challenges of using deuterated standards are well-documented. The primary concern is the "isotope effect," which can cause the deuterated internal standard to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[4] This separation can lead to the analyte and internal standard experiencing different matrix environments in the ion source, potentially leading to inaccurate quantification.
However, for many applications, a well-validated method using a deuterated internal standard can provide acceptable accuracy and precision. The key is to carefully evaluate for any chromatographic separation and its impact on matrix effects during method development and validation.
Conceptual Experimental Protocol: LC-MS/MS with Deuterium-Labeled Cytarabine IS
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Internal Standard: Deuterium-labeled cytarabine (e.g., Cytarabine-d4).
-
Instrumentation: A triple quadrupole mass spectrometer with an ESI source.
-
Chromatography: A C18 reversed-phase column with a gradient mobile phase (e.g., 0.1% formic acid in water and acetonitrile).
-
MRM Transitions: To be optimized based on the specific deuterated standard used.
Visualizing the Workflow
To illustrate the key stages in a typical bioanalytical workflow for a pharmacokinetic study of cytarabine, the following diagrams are provided.
References
Illuminating the Metabolic Journey of Cytarabine: A Comparative Guide to Pathway Confirmation Using ¹³C Labeling
For researchers, scientists, and drug development professionals, a precise understanding of a drug's metabolic fate is paramount for optimizing its therapeutic efficacy and safety. This guide provides a comprehensive comparison of methodologies for confirming the metabolic pathway of the potent chemotherapeutic agent, cytarabine, with a focus on the robust and precise technique of ¹³C stable isotope labeling.
Cytarabine (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, undergoes intracellular activation and inactivation that dictates its clinical effectiveness. Confirming the intricate steps of this metabolic journey is crucial for predicting patient response and developing strategies to overcome drug resistance. This guide delves into the application of ¹³C labeling for this purpose, presenting its performance against alternative methods, supported by experimental insights.
The Metabolic Pathway of Cytarabine
Cytarabine's therapeutic action is dependent on its intracellular conversion to the active triphosphate form, cytarabine triphosphate (ara-CTP). This process is initiated by the enzyme deoxycytidine kinase (DCK), which phosphorylates cytarabine to its monophosphate form (ara-CMP). Subsequent phosphorylations by other kinases lead to the formation of ara-CTP. As an analog of deoxycytidine triphosphate (dCTP), ara-CTP is incorporated into DNA during replication, leading to chain termination and cell death.
Conversely, cytarabine can be inactivated by cytidine deaminase (CDA), which converts it to the non-toxic metabolite, uracil arabinoside (ara-U). The balance between the activating and inactivating pathways is a critical determinant of cytarabine's efficacy.
Below is a diagram illustrating the key steps in the metabolic pathway of cytarabine.
Confirming the Pathway: ¹³C Labeling vs. Alternative Methods
Several analytical techniques can be employed to study and confirm the metabolic pathway of cytarabine. Here, we compare the gold-standard ¹³C stable isotope labeling with other common methods.
| Feature | ¹³C Labeling with LC-MS/MS | HPLC with UV/Fluorescence Detection | Enzyme Activity Assays |
| Principle | Traces the fate of ¹³C-labeled cytarabine through its metabolic conversions, providing unambiguous identification of metabolites. | Separates and quantifies cytarabine and its metabolites based on their physicochemical properties and detection by UV absorbance or fluorescence. | Measures the activity of key enzymes (e.g., dCK, CDA) involved in the metabolic pathway. |
| Specificity | Very High: Directly traces the carbon backbone of the drug molecule. | Moderate to High: Relies on chromatographic retention time and spectral properties for identification, which can be subject to interference. | Indirect: Measures enzyme function, not the direct conversion of the drug. |
| Sensitivity | Very High: Mass spectrometry allows for the detection of very low concentrations of labeled compounds.[1] | Moderate: Generally less sensitive than mass spectrometry. | Variable: Depends on the specific assay and enzyme kinetics. |
| Information Provided | Confirms the entire metabolic pathway, identifies novel metabolites, and allows for flux analysis. | Quantifies known parent drug and major metabolites. | Provides information on the functional status of key metabolic enzymes. |
| Quantitative Accuracy | High: Use of ¹³C-labeled internal standards minimizes matrix effects and improves accuracy.[2] | Moderate: Susceptible to matrix effects which can impact quantification. | Can be quantitative for enzyme activity but does not directly measure metabolite concentrations in a cellular context. |
| Complexity & Cost | High: Requires synthesis of labeled compounds and sophisticated instrumentation. | Moderate: HPLC systems are more widely available and less expensive than mass spectrometers. | Low to Moderate: Relatively simple and inexpensive assays are available for many enzymes. |
Experimental Protocol: ¹³C Labeling for Cytarabine Metabolic Pathway Confirmation
The following provides a detailed methodology for a typical in vitro experiment to confirm the metabolic pathway of cytarabine using ¹³C labeling.
1. Preparation of ¹³C-Labeled Cytarabine:
-
Synthesize or procure cytarabine uniformly labeled with ¹³C ([U-¹³C]-Cytarabine). The number of ¹³C atoms will determine the mass shift observed in the mass spectrometer.
2. Cell Culture and Treatment:
-
Culture a relevant human leukemia cell line (e.g., HL-60, MOLM-13) in appropriate media and conditions until they reach a logarithmic growth phase.
-
Incubate the cells with a known concentration of [U-¹³C]-Cytarabine for various time points (e.g., 0, 1, 4, 8, 24 hours).
3. Metabolite Extraction:
-
At each time point, harvest the cells by centrifugation.
-
Quench the metabolic activity rapidly by washing the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
4. Sample Analysis by LC-MS/MS:
-
Analyze the extracted metabolites using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography: Separate the parent [U-¹³C]-Cytarabine and its labeled metabolites ([U-¹³C]-ara-CMP, [U-¹³C]-ara-CDP, [U-¹³C]-ara-CTP, and [U-¹³C]-ara-U) using a suitable column (e.g., a HILIC or reversed-phase column).
-
Mass Spectrometry: Detect and quantify the labeled compounds based on their specific mass-to-charge ratios (m/z). The mass of the labeled metabolites will be shifted according to the number of incorporated ¹³C atoms.
-
Use a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled cytarabine) to ensure accurate quantification by correcting for variations in sample preparation and instrument response.[1]
5. Data Analysis:
-
Identify the labeled metabolites by their retention times and specific m/z values.
-
Quantify the concentration of each labeled metabolite at each time point.
-
Plot the concentration of each metabolite over time to visualize the kinetics of cytarabine metabolism.
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
The confirmation of cytarabine's metabolic pathway is essential for understanding its mechanism of action and the development of resistance. While various methods can provide insights into this process, ¹³C stable isotope labeling coupled with LC-MS/MS stands out as the most definitive and accurate approach. Its ability to directly trace the fate of the drug molecule provides unambiguous evidence of metabolic transformations and enables precise quantification. Although the initial investment in labeled compounds and instrumentation is higher, the quality and depth of the data obtained are unparalleled, making it an indispensable tool for researchers, scientists, and drug development professionals in the field of oncology. The detailed experimental protocol provided in this guide offers a robust framework for conducting such studies, ultimately contributing to the advancement of more effective cancer therapies.
References
Unveiling the Gold Standard: Cytarabine-13C3 as a High-Precision Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals dedicated to the accurate quantification of the pivotal chemotherapeutic agent cytarabine, the choice of an internal standard is a critical determinant of bioanalytical data integrity. This guide provides an in-depth comparison of Cytarabine-13C3's performance against other internal standards, supported by experimental data from various studies. The evidence underscores the superior accuracy and precision of stable isotope-labeled internal standards, positioning this compound as the premier choice for reliable cytarabine quantification.
In the landscape of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the use of an appropriate internal standard (IS) is fundamental to compensate for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte of interest. This guide will delve into the performance of this compound and compare it with other structural analog internal standards that have been utilized in cytarabine quantification.
Performance Comparison of Internal Standards
The following tables summarize the accuracy and precision data for bioanalytical methods employing this compound and other alternative internal standards for the quantification of cytarabine. It is important to note that this data is compiled from different studies, and a direct head-to-head comparison under identical experimental conditions is not available in the current literature.
Table 1: Performance of this compound as an Internal Standard
| Parameter | Result | Reference |
| Accuracy | Within 7.52% of the nominal concentration | [1] |
| Bias well below 15% | [2][3] | |
| Precision (Intra-day) | Did not exceed 12.47% CV for low QC and 10.69% for other QCs | [1] |
| Relative standard deviation well below 15% | [2][3] | |
| Precision (Inter-day) | Did not exceed 12.47% CV for low QC and 10.69% for other QCs | [1] |
| Relative standard deviation well below 15% | [2][3] | |
| Linearity (r²) | 0.99 | [1] |
Table 2: Performance of Alternative Internal Standards
| Internal Standard | Parameter | Result | Reference |
| Cladribine | Precision (Intra-day & Inter-day) | Less than 15% | [4] |
| Paracetamol | Accuracy & Precision (RSD) | Less than or equal to 6.84% |
The data clearly indicates that methods utilizing this compound as an internal standard consistently achieve high levels of accuracy and precision, with bias and relative standard deviation values well within the accepted regulatory limits of 15%. While the method using Cladribine also demonstrates acceptable precision, the inherent advantages of a stable isotope-labeled standard in minimizing matrix effects and other sources of analytical variability make this compound a more robust choice.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Quantification of Cytarabine using this compound as an Internal Standard
This method describes a sensitive LC-MS/MS assay for the determination of cytarabine in human plasma.
-
Sample Preparation (Cation-Exchange Solid-Phase Extraction)
-
Stabilize whole blood samples with tetrahydrouridine immediately after collection to prevent enzymatic degradation of cytarabine.
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Perform cation-exchange solid-phase extraction (SPE) to isolate cytarabine.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography
-
Column: High strength silica T3 column (100 × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution program with appropriate aqueous and organic phases.
-
Flow Rate: Optimized for the separation of cytarabine from endogenous interferences.
-
Run Time: Approximately 5 minutes.
-
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Cytarabine: m/z 244.0 → 112.0
-
This compound: m/z 247.0 → 115.0 (projected based on typical labeling)
-
-
References
- 1. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
comparative analysis of cytarabine uptake using different labeled isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different isotopically labeled forms of cytarabine (Ara-C) for studying its cellular uptake. Understanding the kinetics and mechanisms of cytarabine uptake is crucial for optimizing its therapeutic efficacy and overcoming drug resistance in cancer therapy. This document outlines the available experimental data, details relevant protocols, and visualizes key cellular pathways and experimental workflows.
Comparative Analysis of Labeled Cytarabine Isotopes
The choice of isotope for labeling cytarabine is critical and depends on the specific experimental goals, available detection methods, and desired sensitivity. The most common isotopes used in pharmaceutical research are tritium (³H) and carbon-14 (¹⁴C). Additionally, gamma-emitting isotopes like iodine-125 (¹²⁵I) and technetium-99m (⁹⁹ᵐTc) have been explored for in vivo imaging and biodistribution studies.
While direct comparative studies quantifying the cellular uptake of cytarabine labeled with different isotopes in the same experimental setting are limited, this guide consolidates available data to facilitate an informed choice of radiolabel.
Quantitative Data on Cytarabine Uptake
Direct head-to-head comparisons of cellular uptake for cytarabine labeled with different isotopes are scarce in published literature. However, studies utilizing ¹⁴C-labeled cytarabine provide quantitative data on its incorporation into DNA, which serves as a surrogate for uptake and subsequent metabolic activation.
Table 1: Quantitative Analysis of [¹⁴C]Cytarabine Incorporation in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | [¹⁴C]Ara-C Concentration | Incubation Time | [¹⁴C]Ara-C Incorporation (adducts/10⁷ nucleotides) |
| MOLM-13 | 10 nM | 1 hour | ~1.7 |
| MV4-11 | 10 nM | 1 hour | ~1.0 |
| OCI-AML3 | 10 nM | 1 hour | ~0.5 |
| MOLM-13 | 3 µM | 1 hour | ~36 |
| MV4-11 | 3 µM | 1 hour | ~29 |
| OCI-AML3 | 3 µM | 1 hour | ~20 |
Data extracted from a study quantifying [¹⁴C]cytarabine incorporation into DNA using accelerator mass spectrometry. The differing levels of incorporation reflect the varying sensitivities of these AML cell lines to cytarabine.
Note on Other Isotopes:
-
[¹²⁵I]Cytarabine: Research on ¹²⁵I-labeled cytarabine has primarily focused on its potential for in vivo imaging and radiotherapy. Biodistribution studies in mice have shown its localization in tissues with high cell proliferation, but in vitro cellular uptake data is not extensively reported.
-
[⁹⁹ᵐTc]Cytarabine: A technetium-99m labeled cytarabine conjugate has been synthesized for imaging nucleoside transporter expression. While uptake was demonstrated to be transporter-mediated, quantitative cellular uptake values were not provided.
Experimental Protocols
A generalized protocol for measuring the uptake of radiolabeled cytarabine in cancer cell lines is provided below. This method can be adapted for different isotopes (³H, ¹⁴C) with appropriate detection instrumentation (liquid scintillation counting).
Protocol: In Vitro Radiolabeled Cytarabine Uptake Assay
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HL-60, K562) in appropriate media and conditions until they reach the mid-logarithmic phase of growth.
-
On the day of the experiment, harvest the cells by centrifugation and wash them with a pre-warmed, serum-free uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Resuspend the cells in the uptake buffer to a final concentration of 1 x 10⁶ cells/mL.
-
-
Uptake Experiment:
-
Pre-incubate the cell suspension at 37°C for 10-15 minutes to allow them to equilibrate.
-
Initiate the uptake by adding the radiolabeled cytarabine (e.g., [³H]cytarabine or [¹⁴C]cytarabine) to a final concentration of interest (e.g., 1 µM).
-
At specified time points (e.g., 1, 5, 15, 30, and 60 minutes), take aliquots of the cell suspension (e.g., 200 µL).
-
-
Separation of Cells from Uptake Buffer:
-
To stop the uptake, rapidly layer the cell suspension aliquot over a dense, inert, water-immiscible oil layer (e.g., a mixture of silicone oil and mineral oil) in a microcentrifuge tube.
-
Centrifuge immediately at high speed (e.g., 12,000 x g) for 1-2 minutes to pellet the cells at the bottom of the tube, separating them from the radiolabeled uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Aspirate the aqueous and oil layers carefully, without disturbing the cell pellet.
-
Lyse the cell pellet by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Transfer the cell lysate to a scintillation vial.
-
Add an appropriate scintillation cocktail to the vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific activity of the radiolabeled cytarabine (CPM/pmol).
-
Calculate the amount of cytarabine taken up by the cells at each time point (in pmol).
-
Normalize the uptake data to the number of cells per aliquot (e.g., pmol/10⁶ cells).
-
Plot the cytarabine uptake (pmol/10⁶ cells) against time to determine the uptake kinetics.
-
Mandatory Visualizations
Signaling Pathway of Cytarabine Uptake and Metabolism
Caption: Cellular uptake and metabolic activation of cytarabine.
Experimental Workflow for Comparing Labeled Cytarabine Uptake
Caption: Experimental workflow for comparing cytarabine uptake.
Validating Cell-Based Assays: A Comparative Guide to Using Cytarabine-13C3 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating cell-based assays, with a focus on the use of Cytarabine-13C3 as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis versus common alternative validation techniques. The information presented herein is supported by established scientific principles and data from publicly available resources.
Introduction to Cell-Based Assay Validation
Cell-based assays are fundamental tools in drug discovery and development, providing critical insights into the mechanism of action and efficacy of therapeutic compounds. To ensure the reliability and reproducibility of these assays, a thorough validation process is essential. This process establishes that the assay is suitable for its intended purpose by evaluating key parameters such as precision, accuracy, linearity, and specificity.
Cytarabine, a potent antimetabolite used in cancer chemotherapy, serves as a relevant case study for validating assays that measure cytotoxicity and cell proliferation.[1][2][3][4][5] Its mechanism of action involves the inhibition of DNA synthesis, making it a suitable compound for assessing cellular responses in a controlled setting.[1][2][3][4] This guide will explore two primary approaches to validating a cell-based assay using Cytarabine: one employing the isotopically labeled this compound with LC-MS/MS and the other utilizing common dye-based methods for assessing cell viability and proliferation.
Method 1: Intracellular Cytarabine Quantification using this compound and LC-MS/MS
This method focuses on the direct and precise quantification of the active drug within the cells. This compound, a stable isotope-labeled version of Cytarabine, is used as an internal standard to ensure the accuracy and reproducibility of the LC-MS/MS analysis. This approach provides a direct measure of drug uptake and can be correlated with the observed biological effect.
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based assay validated through intracellular Cytarabine quantification.
Experimental Protocol
A detailed protocol for this method would involve the following key steps:
-
Cell Culture: Culture a relevant cell line (e.g., HL-60 or MOLM-13) under standard conditions.[6][7][8]
-
Cell Seeding: Seed the cells at a predetermined density in multi-well plates.
-
Treatment: Treat the cells with a range of Cytarabine concentrations. A known amount of this compound is added to each well to serve as an internal standard.
-
Incubation: Incubate the cells for a specific period to allow for drug uptake and metabolism.
-
Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular drug. Lyse the cells and perform a protein precipitation step. The supernatant containing the intracellular Cytarabine and this compound is then collected.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to separate and quantify Cytarabine and this compound.
-
Data Analysis: The concentration of intracellular Cytarabine is calculated based on the peak area ratio of Cytarabine to this compound.
Method 2: Cell Viability/Proliferation Assays
This approach relies on indirect measurements of cell health and growth in response to Cytarabine treatment. A variety of commercially available assays fall under this category, each with its own underlying principle. For this comparison, we will consider a representative tetrazolium-based colorimetric assay (e.g., MTT or XTT) and a fluorescence-based proliferation assay (e.g., using a DNA-intercalating dye).
Experimental Workflow
The workflow for these assays is generally simpler than the LC-MS/MS method.
Experimental Protocol
A general protocol for a dye-based cell viability/proliferation assay includes:
-
Cell Culture and Seeding: As described in Method 1.
-
Treatment: Treat cells with a serial dilution of Cytarabine.
-
Incubation: Incubate for a period sufficient to observe a cytotoxic or anti-proliferative effect (e.g., 48-72 hours).
-
Reagent Addition: Add the specific assay reagent (e.g., MTT, WST-1, or a fluorescent DNA dye) to each well.
-
Incubation and Detection: Incubate for the time recommended by the manufacturer to allow for the conversion of the substrate or staining of the cells. Measure the resulting absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to an untreated control.
Performance Comparison
The following tables summarize the key performance characteristics of each validation approach. The values presented are representative and can vary depending on the specific cell line, assay conditions, and instrumentation.
Table 1: Comparison of Assay Validation Parameters
| Parameter | LC-MS/MS with this compound | Dye-Based Viability/Proliferation Assays |
| Principle | Direct quantification of intracellular analyte. | Indirect measurement of metabolic activity or DNA content. |
| Specificity | High; distinguishes parent drug from metabolites. | Can be affected by compounds that interfere with metabolic enzymes or dye chemistry. |
| Linearity (R²) | Typically ≥ 0.99 | Generally 0.95 - 0.99 |
| Precision (%CV) | Intra-day: <15%; Inter-day: <15% | Intra-day: 10-20%; Inter-day: 15-25% |
| Accuracy (% Bias) | Typically within ±15% of the nominal value | Can be influenced by cell density and incubation time. |
| Throughput | Lower; requires sample preparation and serial analysis. | Higher; amenable to high-throughput screening. |
Table 2: Qualitative Comparison of Methodologies
| Feature | LC-MS/MS with this compound | Dye-Based Viability/Proliferation Assays |
| Information Provided | Direct measure of drug exposure at the cellular level. | Overall assessment of cellular health and growth. |
| Complexity | High; requires specialized equipment and expertise. | Low to moderate; straightforward protocols. |
| Cost | High; instrument and reagent costs are significant. | Low to moderate; relatively inexpensive reagents. |
| Potential for Artifacts | Matrix effects can influence ionization, but are corrected by the internal standard. | Reagent toxicity, interference from colored/fluorescent compounds. |
Signaling Pathway of Cytarabine
The diagram below illustrates the mechanism of action of Cytarabine, which is central to the biological response measured in these assays.
Cytarabine is transported into the cell and subsequently phosphorylated to its active triphosphate form, ara-CTP.[1][2][3] Ara-CTP then inhibits DNA polymerase, leading to a halt in DNA synthesis and ultimately inducing apoptosis, or programmed cell death.[1][2][3][4][5]
Conclusion
The choice of validation method for a cell-based assay depends on the specific research question and the intended application of the assay.
The use of This compound with LC-MS/MS offers a highly specific and accurate method for quantifying intracellular drug concentration. This approach is particularly valuable for mechanistic studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and when a direct measure of target engagement is required. The rigor of this method, especially with the use of a stable isotope-labeled internal standard, provides a high degree of confidence in the quantitative data.
Dye-based viability and proliferation assays provide a more straightforward and higher-throughput alternative for assessing the overall biological response to a compound. These methods are well-suited for initial screening of compound libraries and for routine cytotoxicity testing where a direct measure of the intracellular drug is not necessary.
For a comprehensive validation strategy, especially in a regulatory environment, a combination of approaches may be most appropriate. For instance, a dye-based assay could be used for high-throughput screening, while an LC-MS/MS method could be employed to confirm the mechanism of action and provide precise quantitative data for lead candidates. Ultimately, a well-validated cell-based assay, regardless of the methodology chosen, is crucial for generating reliable and meaningful data in drug discovery and development.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. eurofins.com [eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation [mdpi.com]
Establishing the Linearity of Detection for Cytarabine: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for establishing the linearity of detection for Cytarabine, a crucial parameter in preclinical and clinical studies. The use of a stable isotope-labeled internal standard, Cytarabine-¹³C₃, is highlighted as a best practice for achieving accurate and reliable quantitative data, particularly in complex biological matrices.
Comparison of Linearity Performance
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Cytarabine, various methods have been validated, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prevalent and sensitive technique. The use of a stable isotope-labeled internal standard like Cytarabine-¹³C₃ is considered the gold standard in quantitative bioanalysis as it effectively corrects for matrix effects and variations in sample processing.[1]
Below is a summary of linearity data from published studies for the detection of Cytarabine using different analytical methods. While specific linearity data for Cytarabine-¹³C₃ is not independently assessed (as it is used as an internal standard at a fixed concentration), the linearity of the analyte's calibration curve is a direct reflection of the consistent performance of the internal standard.
| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Reference |
| LC-MS/MS | 0.500 - 500 | Not explicitly stated, but method was linear | Not explicitly stated | [2] |
| LC-MS/MS | 20 - 2500 | Not explicitly stated | Cladribine | [3] |
| RP-HPLC | 16,200 - 97,500 | 0.999 | Not applicable |
Experimental Protocols
A robust and reliable bioanalytical method requires meticulously defined procedures. The following sections detail typical protocols for establishing the linearity of detection for Cytarabine using LC-MS/MS with Cytarabine-¹³C₃ as an internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a primary stock solution of Cytarabine and a separate primary stock solution of Cytarabine-¹³C₃ in a suitable solvent (e.g., methanol or water).
-
Working Solutions: Prepare a series of working standard solutions of Cytarabine by serial dilution of the primary stock solution to create calibration standards covering the desired linear range. Prepare a separate working solution of Cytarabine-¹³C₃ at a constant concentration.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the Cytarabine working standard solutions to create a calibration curve with at least six non-zero concentration levels. Add the Cytarabine-¹³C₃ working solution to each calibration standard to achieve a final, constant internal standard concentration.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same biological matrix.
Sample Preparation: Protein Precipitation
This protocol describes a common and efficient method for extracting the analyte and internal standard from a plasma sample.
-
Aliquot: Transfer a small volume (e.g., 50-100 µL) of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add Internal Standard: Add a fixed volume of the Cytarabine-¹³C₃ working solution to each sample (except for the blank matrix).
-
Precipitation: Add a protein precipitating agent (e.g., ice-cold acetonitrile or methanol, often containing a small percentage of formic acid) to the plasma sample at a specific ratio (e.g., 3:1 or 4:1, solvent to plasma).
-
Vortex: Vortex the samples vigorously for a set time (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for a specified duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an HPLC vial for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a suitable C18 or HILIC column for chromatographic separation.
-
Mobile Phase: Employ a gradient or isocratic elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Set an appropriate flow rate for the column dimensions.
-
Injection Volume: Inject a small, fixed volume of the prepared sample supernatant.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Cytarabine and Cytarabine-¹³C₃. For example:
-
Cytarabine: m/z 244.1 → 112.1
-
Cytarabine-¹³C₃: m/z 247.1 → 115.1
-
-
Optimization: Optimize mass spectrometer parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Analysis and Linearity Assessment
-
Peak Integration: Integrate the chromatographic peaks for both Cytarabine and Cytarabine-¹³C₃.
-
Response Ratio: Calculate the peak area ratio of the analyte (Cytarabine) to the internal standard (Cytarabine-¹³C₃) for each calibration standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure homogeneity of variance across the concentration range.
-
Acceptance Criteria: The linearity of the method is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Mandatory Visualizations
Cytarabine Mechanism of Action
References
Safety Operating Guide
Proper Disposal of Cytarabine-13C3: A Guide for Laboratory Professionals
An essential guide for researchers and scientists on the safe handling and disposal of Cytarabine-13C3, ensuring laboratory safety and regulatory compliance.
This compound, a stable isotope-labeled form of the cytotoxic drug Cytarabine, requires stringent disposal procedures to mitigate risks to personnel and the environment. Although the carbon-13 isotope is stable and non-radioactive, the parent compound, Cytarabine, is a potent chemotherapy agent with hazardous properties.[1][2][3] Therefore, the disposal protocol is governed by the cytotoxic nature of the molecule.
Core Safety Principles
The fundamental principle for handling this compound is to treat it with the same precautions as its unlabeled counterpart.[1] All personnel handling this compound must be trained in the management of cytotoxic agents and utilize appropriate Personal Protective Equipment (PPE).[4][5]
Mandatory Personal Protective Equipment (PPE):
-
Impermeable, long-sleeved gowns
-
Two pairs of chemotherapy-tested gloves
-
Eye protection (safety goggles or face shield)
-
Respiratory protection (e.g., N95 respirator) may be necessary when handling powders or creating aerosols.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is contingent on its categorization as either "trace" or "bulk" waste. This classification is crucial for regulatory compliance and ensuring the correct waste stream is utilized.[6][7]
Step 1: Waste Segregation at the Point of Generation
Immediate and proper segregation of waste is critical. All waste contaminated with this compound should be kept separate from other laboratory waste streams.[4]
Step 2: Categorize the Waste
Trace Cytotoxic Waste:
This category includes materials that contain less than 3% of the original weight of the this compound.[6][7] Examples of trace waste include:
-
Empty vials, ampules, and packaging
-
Used syringes and needles
-
Empty IV bags and tubing
-
Contaminated PPE (gloves, gowns, masks)
-
Gauze, wipes, and other materials used for minor cleanup
Bulk Cytotoxic Waste:
This category is for materials containing more than 3% of the original weight of the this compound and is considered hazardous waste.[6][7] This includes:
-
Partially full vials or containers of this compound
-
IV bags with a significant amount of remaining solution
-
Materials used to clean up spills of this compound
Step 3: Containerization and Labeling
Proper containerization is essential to prevent leaks and exposure.
-
Trace Waste:
-
Sharps: All sharps (needles, syringes, etc.) must be placed in a rigid, puncture-resistant sharps container specifically designated for chemotherapy waste, often yellow with a cytotoxic symbol.[7][8]
-
Non-Sharps: Other trace waste items should be disposed of in a designated yellow chemotherapy waste bag or container.[7][8][9] These containers should be clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".[10]
-
-
Bulk Waste:
Step 4: Waste Storage
All cytotoxic waste containers should be stored in a designated, secure area with limited access. This area should be well-ventilated and away from general laboratory traffic.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[8] These specialized services ensure that the waste is transported and destroyed in compliance with all local, state, and federal regulations, typically through high-temperature incineration.[8]
Spill Management Protocol
In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, put on a full set of PPE as described above.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inwards to prevent spreading.
-
Clean the Area: After absorbing the material, decontaminate the area with a suitable cleaning agent followed by a rinse with water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated PPE, must be disposed of as bulk cytotoxic waste in a designated black hazardous waste container.[6]
Quantitative Data Summary
The primary quantitative guideline for the disposal of this compound is the differentiation between trace and bulk waste, as outlined in the table below.
| Waste Category | Contamination Threshold | Disposal Container |
| Trace Cytotoxic Waste | Less than 3% of the original drug weight | Yellow Container |
| Bulk Cytotoxic Waste | More than 3% of the original drug weight | Black Container |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. quora.com [quora.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. hse.gov.uk [hse.gov.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]
Essential Safety and Logistical Information for Handling Cytarabine-13C3
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, procedural guidance for the safe handling and disposal of Cytarabine-13C3, a cytotoxic agent. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
Personnel must wear appropriate PPE when handling this compound. This is a non-negotiable safety requirement to prevent skin contact, inhalation, and ingestion.[1] Cytarabine is classified as a hazardous drug, and exposure can lead to serious health effects, including skin irritation, reproductive toxicity, and potential carcinogenicity.[2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Gloves | Two pairs of powder-free, chemotherapy-rated nitrile gloves are required.[1][3][4][5] The outer glove should be worn over the gown cuff, and the inner glove should be worn under the cuff.[4][5] Gloves must meet ASTM D6978 standards.[6][7][8] |
| Gown | A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is mandatory.[1][4][5] |
| Eye/Face Protection | Safety goggles in combination with a full-face shield are required to protect against splashes.[1][3][4] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher is required when handling the powder form of the compound or when there is a risk of generating aerosols or airborne particles.[3][4] |
| Shoe Covers | Two pairs of disposable shoe covers are required when working in a containment area.[5] |
Quantitative Safety Parameters
| Parameter | Value |
| Occupational Exposure Limit (OEL) | 2 µg/m³ (Time-Weighted Average for an 8-hour workday)[9] |
| Recommended Glove Thickness | A minimum of 0.1 mm for routine handling.[10] For cleaning up spills, a minimum thickness of 10 mil (approximately 0.25 mm) is recommended.[3] For large spills, industrial-grade gloves with a thickness greater than 0.45 mm may be necessary.[11] A study showed nitrile gloves with 0.1mm thickness prevented permeation for up to 240 minutes.[10] |
| Glove Change Frequency | Gloves should be changed every 30 to 60 minutes during continuous use, or immediately if they are torn, punctured, or known to be contaminated.[3] |
| Gown Change Frequency | Gowns should be replaced every 2-3 hours or immediately after a spill or splash.[4][5] |
Standard Operating Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for handling this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area, such as a restricted-access laboratory, clearly marked with hazard warning signs.
-
Containment: All manipulations of powdered or liquid this compound that could generate aerosols, such as weighing, reconstituting, or aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a ventilated containment enclosure.[12]
-
Gather Materials: Before starting, ensure all necessary materials are available within the containment area, including PPE, a chemotherapy spill kit, and appropriate waste disposal containers.
Donning PPE
Follow a strict donning sequence to ensure complete protection. A visual guide for this workflow is provided below.
-
Don two pairs of shoe covers.
-
Don hair cover and beard cover (if applicable).
-
Wash hands thoroughly with soap and water.
-
Don the inner pair of chemotherapy-rated gloves.
-
Don the disposable gown, ensuring it is securely closed in the back.
-
Don the outer pair of chemotherapy-rated gloves, pulling the cuffs over the sleeves of the gown.[4][5]
-
Don a NIOSH-certified N95 respirator.
-
Don safety goggles and a full-face shield.
Handling Procedure
-
Weighing: If working with the powdered form, weigh the compound on a plastic-backed absorbent liner within the BSC to contain any potential spills.
-
Reconstitution: When reconstituting the compound, use a closed-system drug-transfer device (CSTD) if available. If not, use a syringe with a Luer-Lok™ fitting to prevent accidental disconnection. Point the needle away from yourself and others.
-
Labeling: Clearly label all containers with the compound name, concentration, and hazard warnings.
-
Transport: When transporting this compound, even short distances within the lab, use a sealed, labeled, and impact-resistant secondary container.
Spill Management
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Secure: Cordon off the spill area to prevent entry.
-
PPE: Don the appropriate PPE as outlined above before attempting to clean the spill. For large spills, respiratory protection with a chemical cartridge may be necessary.[3]
-
Contain: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Clean: Clean the area from the outer edge of the spill inward. Wash the area with detergent and water after the initial clean-up.
-
Dispose: All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a designated black container.[13]
Doffing PPE
The removal of PPE must be done carefully to avoid self-contamination.
-
Remove the outer pair of gloves.
-
Remove the gown and outer shoe covers before leaving the containment area.
-
Remove the face shield, goggles, respirator, hair cover, and inner shoe covers.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Dispose of all single-use PPE as trace chemotherapy waste in a designated yellow container.[13]
Disposal Plan
Proper waste segregation is critical.
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining, such as empty vials, syringes, IV bags, and contaminated PPE, must be disposed of in yellow, sealed, and clearly labeled chemotherapy waste containers.[13]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the drug, including partially used vials, spill cleanup materials, and grossly contaminated items, must be disposed of in black, RCRA-designated hazardous waste containers.[13]
-
Sharps: All needles and syringes must be disposed of in a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[3][14]
Visual Workflow and Decision Guides
The following diagrams provide a visual representation of the key safety and procedural workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Flowchart for Selecting Appropriate PPE.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. halyardhealth.com [halyardhealth.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Evaluation of the permeation of antineoplastic agents through medical gloves of varying materials and thickness and with varying surface treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. danielshealth.com [danielshealth.com]
- 14. piernetwork.org [piernetwork.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
